molecular formula C13H22ClN B1647072 (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride CAS No. 374790-91-7

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

Cat. No.: B1647072
CAS No.: 374790-91-7
M. Wt: 227.77 g/mol
InChI Key: RKPRPVRHVBFULB-RFVHGSKJSA-N
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Description

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClN and its molecular weight is 227.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]pentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12;/h6-11,13-14H,4-5H2,1-3H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPRPVRHVBFULB-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N[C@H](C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereochemical Validation of (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride: A Technical Guide to Optical Rotation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (R)-(+)-N-(3-Pentyl)-1-phenylethylamine hydrochloride (also designated as (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride), CAS 374790-91-7, is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted protein degraders[1]. Because the pharmacological efficacy of downstream therapeutics is intrinsically linked to their 3D spatial configuration, validating the stereochemical integrity of this secondary amine is paramount. This whitepaper establishes the mechanistic causality behind its synthesis, salt formation, and the rigorous, self-validating polarimetric protocols required to determine its specific optical rotation (


).

Synthesis and Stereochemical Causality

The synthesis of (R)-N-(1-Phenylethyl)pentan-3-amine relies on the reductive amination of 3-pentanone using the chiral primary amine, (R)-1-phenylethylamine[2].

Causality in Experimental Design:

  • Stereocenter Preservation: The reductive amination directly constructs the secondary amine linkage. Because 3-pentanone is a symmetrical ketone, no new stereocenter is generated at the pentyl carbon during the reduction of the imine intermediate. The chirality of the final molecule is entirely dictated by the pre-existing (R)-stereocenter on the phenylethylamine moiety, acting as an internal chiral director.

  • Hydrochloride Salt Formation: The resulting free base is an oil that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). To ensure long-term stability and analytical reproducibility, the free base is converted into its hydrochloride salt (C13H21N·HCl, MW 227.77)[1]. This yields a highly crystalline solid that dissolves uniformly in polarimetric solvents, standardizing the optical rotation measurements.

Principles of Optical Rotation for Chiral Amine Salts

According to the United States Pharmacopeia (USP <781> Optical Rotation), polarimetry is a fundamental criterion for establishing the identity and enantiomeric purity of chiral pharmaceutical substances[3]. The specific rotation is calculated using Biot's law:



Causality of Measurement Variables:

  • Thermal Dynamics: Temperature fluctuations alter both solvent density and the conformational equilibrium of the chiral amine, causing significant shifts in the observed rotation (

    
    ). Modern polarimeters utilize built-in Peltier systems to eliminate these thermal artifacts, maintaining strict isothermal conditions (e.g., 25.0 ±0.5 °C)[4].
    
  • Solvent Effects: The choice of solvent dictates the hydrogen-bonding network and the extent of ion-pairing of the hydrochloride salt. A polar protic solvent like methanol is preferred because it fully dissociates the salt, preventing aggregation-induced optical artifacts that occur in non-polar media.

  • Wavelength: Measurements are standardized at the Sodium D-line (589 nm)[5]. While lower wavelengths (e.g., 365 nm) yield higher rotation magnitudes due to optical rotatory dispersion, 589 nm remains the pharmacopeial standard for global comparability.

Quantitative Data Presentation

The following table summarizes the standardized quantitative parameters and expected behaviors for measuring the optical rotation of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride.

ParameterStandardized Value / ConditionMechanistic Rationale
Observed Rotation Sign Dextrorotatory (+)Inherent property of the (R)-configuration in standard polar solvents[1].
Wavelength (

)
589 nm (Sodium D-line)Pharmacopeial standard ensuring global data comparability[5].
Temperature (

)
25.0 °C (±0.5 °C)Prevents thermal expansion of the solvent and stabilizes molecular conformation[4].
Path Length (

)
1.00 dm (100 mm)Standardizes the optical path to adhere directly to Biot's Law[5].
Concentration (

)
1.0 g / 100 mL (0.01 g/mL)Provides sufficient signal-to-noise ratio without causing concentration-dependent non-linearities.
Solvent HPLC-Grade MethanolEnsures complete dissolution and consistent ion-pairing of the HCl salt.

Experimental Protocols

Protocol A: Synthesis and Isolation of the Hydrochloride Salt
  • Imine Formation: Combine 3-pentanone (1.0 eq) and (R)-1-phenylethylamine (1.05 eq) in anhydrous dichloromethane. Add a catalytic amount of glacial acetic acid to activate the carbonyl carbon.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C. Stir at room temperature until complete conversion is observed via TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the free base into the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Slowly add a stoichiometric amount of HCl (2.0 M in diethyl ether) at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under vacuum to afford the pure (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride.

Protocol B: Self-Validating Polarimetric Measurement

This protocol incorporates a self-validating feedback loop to ensure compliance with USP <781> and EP 2.2.7 standards[5].

  • System Suitability (Validation Step): Prior to sample analysis, calibrate the polarimeter using a NIST-traceable quartz control plate[5]. The instrument must report an optical rotation within ±0.01° of the certified reference value[3]. If it fails, the system must be quarantined and recalibrated.

  • Sample Preparation: Accurately weigh 1.000 g of the thoroughly dried hydrochloride salt. Transfer to a 100 mL Class A volumetric flask and dissolve in HPLC-grade Methanol to yield a precise concentration of 1.0 g/100 mL.

  • Cell Preparation: Rinse a 100 mm (1 dm) polarimeter cell with the sample solution three times to prevent cross-contamination. Fill the cell slowly to ensure no micro-bubbles are trapped in the optical path.

  • Data Acquisition: Place the cell in the Peltier-controlled chamber set to 25.0 °C. Allow 5 minutes for thermal equilibration. Record the observed optical rotation (

    
    ) at 589 nm.
    
  • Calculation: Calculate the specific rotation using

    
    .
    

Mechanistic Workflow Visualization

G A 3-Pentanone + (R)-1-Phenylethylamine (Starting Materials) B Reductive Amination (Imine Formation & Reduction) A->B C (R)-N-(1-Phenylethyl)pentan-3-amine (Free Base Intermediate) B->C D Salt Formation (HCl in Diethyl Ether/EtOH) C->D E (R)-(+)-N-(3-Pentyl)-1-phenylethylamine HCl (Stable Chiral Salt) D->E F Polarimetric Validation (Specific Rotation Measurement) E->F

Workflow for the synthesis, isolation, and polarimetric validation of the chiral hydrochloride salt.

References

1.6 2.3 3.2 4. 4 5. 5

Sources

Technical Guide: Hygroscopicity Management of (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride (CAS: 374790-91-7) is a critical chiral building block often employed in the synthesis of calcimimetics and protein degraders. While its chiral center provides high stereoselectivity in asymmetric synthesis, its physicochemical stability is frequently compromised by the hygroscopic nature inherent to secondary amine hydrochloride salts.

This guide provides a technical framework for quantifying, managing, and mitigating moisture uptake in this specific compound. It moves beyond basic handling to address the causal link between crystal lattice dynamics and environmental humidity, ensuring stoichiometric accuracy in drug development workflows.

Mechanistic Basis of Hygroscopicity

To effectively manage (R)-N-(1-Phenylethyl)pentan-3-amine HCl, one must understand the thermodynamic drivers of its moisture sorption.

The Chloride Counterion Effect

Hydrochloride salts of secondary amines are predisposed to hygroscopicity due to the high charge density of the chloride anion (


). In the crystal lattice of (R)-N-(1-Phenylethyl)pentan-3-amine HCl:
  • Hydrogen Bonding: The chloride ion acts as a strong hydrogen bond acceptor.[1]

  • Surface Adsorption: At relative humidities (RH) above the Critical Relative Humidity (CRH), water molecules adsorb onto the crystal surface, forming hydrogen bonds with the surface

    
     and ammonium (
    
    
    
    ) moieties.
  • Lattice Expansion: If the lattice energy is overcome by the hydration energy, water penetrates the crystal lattice, potentially leading to the formation of a hydrate or total deliquescence (dissolution in absorbed water).

Structural Vulnerability

The specific structure—a flexible pentyl chain attached to a rigid phenylethyl group—creates "voids" in the crystal packing. These voids often facilitate the diffusion of water vapor into the bulk solid, accelerating the transition from surface adsorption to bulk absorption.

Characterization Workflow

Directive: Do not assume the material is dry upon receipt. Standardize the water content before use.

The following workflow outlines the mandatory characterization steps to establish the "Dry Weight Basis" of the material.

CharacterizationWorkflow Start Raw Material Receipt ((R)-N-(1-Phenylethyl)pentan-3-amine HCl) TGA Step 1: TGA (Quantify Volatiles/Moisture) Start->TGA XRPD_Pre XRPD (Pre-DVS) Start->XRPD_Pre DSC Step 2: DSC (Identify Polymorphs/Hydrates) TGA->DSC If < 5% wt loss DVS Step 3: Dynamic Vapor Sorption (Determine CRH & Hysteresis) DSC->DVS Thermal events characterized XRPD_Post XRPD (Post-DVS) DVS->XRPD_Post Check for form change XRPD_Pre->DVS Decision Define Storage Protocol XRPD_Post->Decision

Figure 1: Sequential characterization logic to determine solid-state stability. TGA = Thermogravimetric Analysis; DSC = Differential Scanning Calorimetry; DVS = Dynamic Vapor Sorption; XRPD = X-Ray Powder Diffraction.

Protocol: Dynamic Vapor Sorption (DVS)

This experiment identifies the Critical Relative Humidity (CRH)—the threshold where the salt begins to absorb moisture exponentially.

Equipment: Surface Measurement Systems DVS Resolution or equivalent. Sample Mass: 10–20 mg.

Methodology:

  • Equilibration: Dry the sample at 0% RH at 25°C for 6 hours or until mass change (

    
    ) is < 0.002% per minute. Note: This establishes the true dry mass (
    
    
    
    ).
  • Sorption Cycle: Increase RH in 10% steps from 0% to 90%. Hold at each step until equilibrium (

    
    ).
    
  • Desorption Cycle: Decrease RH in 10% steps from 90% to 0%.

  • Hysteresis Check: Compare the sorption and desorption isotherms. A gap indicates bulk absorption or hydrate formation.

Interpretation:

  • Sharp Mass Increase: The RH at which mass increases significantly is the CRH.

  • Recommendation: Process the material at an RH at least 10% below the CRH.

Operational Impact & Mitigation

Hygroscopicity is not just a storage issue; it is a stoichiometric one. For a chiral resolving agent or building block, a 2% water uptake results in a 2% error in molar equivalents, potentially lowering the enantiomeric excess (ee) of the final product.

Quantitative Data Summary: Impact of Moisture

Table 1: Theoretical impact of water absorption on stoichiometry for (R)-N-(1-Phenylethyl)pentan-3-amine HCl (MW = 227.78 g/mol ).

Water Content (% w/w)Effective MW ( g/mol )Molar Error (if uncorrected)Process Risk
0.0% (Anhydrous) 227.780%None
2.0% (Surface) 232.43-1.96%Reduced Yield
7.3% (Monohydrate) 245.79-7.30%Failed Resolution / Low ee
>15% (Deliquescent) N/AVariableCaking / Flow Blockage
Handling Protocols

1. Weighing Environment:

  • Standard: Weigh in a humidity-controlled enclosure (RH < 30%).

  • High Precision: Use an antistatic gun before weighing. Amine salts are prone to static, which is exacerbated in dry environments.

2. Solvent Selection for Synthesis:

  • Avoid using hygroscopic solvents (e.g., THF, DMF) that have not been dried. The salt will scavenge water from "wet" solvents, altering reaction kinetics.

  • Preferred Solvents: Anhydrous Toluene or Dichloromethane (DCM), as these are non-polar and minimize moisture transfer.

3. Drying Strategy:

  • Do not use high heat (>60°C) without vacuum, as amine salts can undergo degradation or sublimation.

  • Protocol: Vacuum oven at 40°C with a nitrogen bleed for 12 hours.

References

  • PubChem. (2025).[2][3][4] Compound Summary for CID 12236043, (R)-1-phenylethylamine hydrochloride. National Library of Medicine. [Link]

  • Kumar, L., et al. (2012). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences. [Link]

Sources

Engineering Asymmetry: A Comprehensive Guide to 1-Phenylethylamine Derivatives in Chiral Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development, with chiral amine moieties present in approximately 40–45% of small-molecule active pharmaceutical ingredients (APIs)[1]. Among the vast library of chiral building blocks, 1-phenylethylamine (1-PEA) and its derivatives stand out as privileged chiral inducers, auxiliaries, and resolving agents[2].

This technical whitepaper provides an in-depth analysis of the mechanistic causality behind 1-PEA synthesis and its downstream applications. By bridging advanced biocatalytic methodologies—such as compartmentalized chemoenzymatic cascades—with classical diastereoselective alkylation protocols, this guide serves as a definitive resource for drug development professionals seeking to optimize asymmetric workflows.

Causality in Biocatalytic Synthesis: Overcoming Thermodynamic Barriers

Historically, the synthesis of 1-PEA relied heavily on transition-metal-catalyzed asymmetric reductive amination or classical resolution via diastereomeric salt formation[2]. However, the drive toward sustainable, "green" chemistry has catalyzed a paradigm shift toward enzymatic routes, specifically utilizing ω-transaminases (TAs) and amine dehydrogenases (AmDHs)[3].

The Mechanistic Advantage of Amine Dehydrogenases (AmDH)

While ω-transaminases are highly stereoselective, their industrial application is often bottlenecked by a disfavored thermodynamic equilibrium and product inhibition, necessitating a large excess of an amine donor (e.g., isopropylamine)[1].

To circumvent this, modern protocols employ Amine Dehydrogenases (AmDH) coupled with a glucose dehydrogenase (GDH) cofactor recycling system. The causality here is strictly thermodynamic: AmDH utilizes inexpensive ammonia as the sole nitrogen source. As GDH oxidizes D-glucose to D-gluconolactone (which spontaneously hydrolyzes to D-gluconic acid) to recycle NADH, the addition of a base neutralizes the gluconic acid. This neutralization renders the entire reductive amination process irreversible, driving the reaction to quantitative conversion[4].

Compartmentalized Chemoenzymatic Cascades

A persistent challenge in synthesizing 1-PEA directly from cheap alkenes (like styrene) is catalyst incompatibility. The Pd/Cu catalysts required for the initial Wacker oxidation of styrene to acetophenone rapidly deactivate biocatalysts[4]. The solution is physical compartmentalization using a polydimethylsiloxane (PDMS) membrane. The PDMS membrane allows the non-polar intermediate (acetophenone) to diffuse into the aqueous enzymatic chamber while strictly blocking the transport of toxic Cu²⁺ ions.

ChemoenzymaticCascade Styrene Styrene (Prochiral Alkene) Wacker Wacker Oxidation [Pd/Cu, O2] Styrene->Wacker Acetophenone Acetophenone (Intermediate) Wacker->Acetophenone Oxidation PDMS PDMS Membrane (Phase Separation) Acetophenone->PDMS Diffusion AmDH Reductive Amination [AmDH, NH3, NADH] PDMS->AmDH Blocks Cu²⁺ Product (R)-1-Phenylethylamine (>99% ee) AmDH->Product Asymmetric Amination

Chemoenzymatic cascade for 1-PEA synthesis via compartmentalized Wacker oxidation and AmDH.

Quantitative Comparison of Synthesis Methods

The following table summarizes the performance metrics of various 1-PEA synthesis strategies, highlighting the shift toward biocatalysis.

MethodCatalyst SystemYield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage
Chemical Reductive Amination Transition Metals (e.g., Ru, Ir)80–9085–95High throughput, broad substrate scope.
Transaminase Biocatalysis ω-Transaminase + Isopropylamine~82>99Excellent stereoselectivity, mild aqueous conditions[3].
Chemoenzymatic Cascade Pd/Cu (Wacker) + AmDH + GDH>95>99Irreversible equilibrium via cofactor recycling; utilizes NH₃[4].

Experimental Protocol: Self-Validating Chemoenzymatic Synthesis of (R)-1-PEA

This protocol details the compartmentalized synthesis of (R)-1-PEA from styrene. The workflow is designed as a self-validating system to ensure quality control at critical junctures.

Step 1: Reactor Assembly & Compartmentalization

  • Action: Assemble a two-chamber reactor separated by a 150 µm PDMS membrane.

  • Causality: The PDMS membrane is selectively permeable to hydrophobic organics (acetophenone) but impermeable to aqueous metal salts, protecting the AmDH enzyme from Cu²⁺-induced denaturation[4].

Step 2: Wacker Oxidation (Organic Chamber)

  • Action: Charge the organic chamber with styrene, PdCl₂, CuCl, and an O₂ atmosphere in a solvent mixture (e.g., DMF/H₂O). Stir at 30 °C.

  • Validation Check: Withdraw a 10 µL aliquot from the organic phase after 12 hours. Analyze via GC-FID. Do not proceed to enzymatic amination unless styrene conversion to acetophenone is >95%.

Step 3: Biocatalytic Amination (Aqueous Chamber)

  • Action: Charge the aqueous chamber with AmDH, GDH, NAD⁺, D-glucose, and ammonium buffer (pH 8.5).

  • Causality: The high pH ensures ammonia is available as a free nucleophile. The GDH/glucose system recycles NAD⁺ to NADH, while the addition of NaOH titrates the resulting gluconic acid, driving the reaction irreversibly forward[4].

Step 4: Product Isolation and Chiral Validation

  • Action: Basify the aqueous phase to pH 12 and extract with methyl tert-butyl ether (MTBE).

  • Validation Check: Analyze the concentrated organic extract via Chiral HPLC (e.g., Chiralcel OD-H column). Confirm that the enantiomeric excess (ee) of (R)-1-PEA is >99%.

Stereocontrol Mechanics: 1-PEA as a Chiral Auxiliary

Beyond its role as a target molecule, (S)-1-phenylethylamine is a highly effective chiral auxiliary used to construct stereogenic centers in complex pharmaceutical intermediates[5].

Principle of Asymmetric Induction

The efficacy of (S)-1-PEA lies in its rigid conformational geometry when covalently bound to a substrate (e.g., as a chiral N-acyl amide). During the formation of a prochiral enolate, the bulky phenyl group of the auxiliary sterically shields one face of the enolate plane. This steric hindrance forces incoming electrophiles to attack exclusively from the less hindered face, resulting in high diastereoselectivity[5].

AuxiliaryMechanism Amide Chiral N-Acyl Amide [Derived from (S)-1-PEA] Enolate Prochiral Enolate [LDA, -78°C] Amide->Enolate Deprotonation Steric Steric Shielding [Bulky Phenyl Group] Enolate->Steric Conformation Lock Attack Electrophilic Attack [Less Hindered Face] Steric->Attack Facial Bias Diastereomer Diastereomerically Pure Alkylated Amide Attack->Diastereomer C-C Bond Formation Cleavage Auxiliary Cleavage [Enantiopure Product] Diastereomer->Cleavage Hydrolysis/Reduction

Mechanism of (S)-1-PEA as a chiral auxiliary inducing facial bias during electrophilic attack.

Experimental Protocol: Diastereoselective Alkylation

Step 1: Synthesis of Chiral N-Acyl Amide

  • Action: Couple the starting carboxylic acid with (S)-1-phenylethylamine using standard coupling reagents (e.g., EDC/HOBt) in dichloromethane.

  • Validation Check: Confirm complete amide linkage and absence of racemization via ¹H-NMR and LC-MS.

Step 2: Enolate Formation

  • Action: Cool the purified amide in anhydrous THF to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq).

  • Causality: The ultra-low temperature is critical to prevent racemization and to lock the enolate into a rigid transition state, maximizing the steric shielding effect of the auxiliary's phenyl group[5].

Step 3: Electrophilic Addition

  • Action: Introduce the alkyl halide electrophile slowly at -78 °C, then allow the reaction to gradually warm to room temperature.

  • Validation Check: Quench the reaction and analyze the crude mixture via HPLC to determine the diastereomeric ratio (d.r.). A successful induction should yield a d.r. > 95:5.

Step 4: Auxiliary Cleavage

  • Action: Cleave the auxiliary under acidic hydrolysis or reductive conditions (depending on target stability) to liberate the enantiomerically enriched product. Recover the 1-PEA for recycling[5].

Pharmaceutical Applications & Drug Development

The structural motifs derived from 1-PEA methodologies are ubiquitous in modern pharmacology. The ability to dictate absolute stereochemistry using 1-PEA directly impacts the binding affinity, pharmacokinetics, and safety profiles of resulting APIs[2].

Target API / ClassRole of 1-PEA MethodologyStereochemical OutcomeIndustrial Significance
Sitagliptin (DPP-4 Inhibitor)Chiral Auxiliary (Reductive Amination)>99% eeStreamlines the asymmetric synthesis of the critical β-amino acid core, reducing step count[2].
Ramatroban (Thromboxane Receptor Antagonist)Chiral InducerEnantiopure IntermediateEnsures high diastereomeric excess in the synthesis of the tetrahydrocarbazole framework[2].
Nelfinavir (HIV Protease Inhibitor)Intermediate / Resolving AgentEnantiopure APIAbsolute stereocontrol is mandatory to prevent off-target toxicity and ensure viral protease inhibition[6].

Conclusion

The utility of 1-phenylethylamine transcends its simple structure. As demonstrated, whether it is being synthesized via cutting-edge, thermodynamically driven chemoenzymatic cascades or being deployed as a robust chiral auxiliary for complex stereocontrol, 1-PEA remains a foundational pillar in asymmetric synthesis. For drug development professionals, mastering the causality behind these protocols—understanding why a PDMS membrane is used, or why enolate formation must occur at -78 °C—ensures the reliable, scalable, and self-validating production of critical pharmaceutical intermediates.

References

1.5 - Benchchem 2.4 - ACS Publications 3.6 - Haihang Industry 4.2 - PMC 5.1 - MDPI 6.3 - Dove Medical Press

Sources

Methodological & Application

Application Notes and Protocols for Chiral Resolution using (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the chiral resolution of racemic acidic compounds, specifically focusing on carboxylic acids, using (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride as the resolving agent. The methodology is grounded in the principle of diastereomeric salt formation and fractional crystallization. This document is intended for researchers, scientists, and drug development professionals seeking to isolate stereochemically pure enantiomers from a racemic mixture. We will delve into the underlying principles, provide step-by-step experimental protocols, and offer insights into the optimization of critical process parameters.

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in drug development and manufacturing.[1]

One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts.[2] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers, unlike the original enantiomers, have different physicochemical properties, most notably solubility.[3] This difference allows for their separation by fractional crystallization.

This application note focuses on the use of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, a chiral amine, as a resolving agent for racemic acids. We will provide a detailed protocol, from the initial preparation of the free amine to the final analysis of the resolved enantiomer.

The Principle of Diastereomeric Salt Resolution

The cornerstone of this chiral resolution strategy is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties.[4] The process can be broken down into the following key stages:

  • Salt Formation: A racemic acid (a 50:50 mixture of R-acid and S-acid) is reacted with an enantiomerically pure chiral base, in this case, the (R)-amine derived from (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-acid:(R)-amine] and [(S)-acid:(R)-amine].

  • Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent.[3] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will selectively crystallize out of the solution.

  • Isolation: The crystallized, less soluble diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid to break the salt, liberating the enantiomerically pure acid and regenerating the chiral resolving agent.

The overall workflow is depicted in the diagram below:

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation & Liberation racemic_acid Racemic Acid (R-acid & S-acid) salt_formation Formation of Diastereomeric Salts [(R-acid):(R)-amine] & [(S)-acid):(R)-amine] racemic_acid->salt_formation resolving_agent (R)-N-(1-Phenylethyl)pentan-3-amine (Free Base) resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., [(S)-acid]:[(R)-amine]) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Contains more soluble salt, e.g., [(R)-acid]:[(R)-amine]) filtration->mother_liquor Liquid liberation_enantiomer Liberation of Enantiomer (Acid Treatment) less_soluble_salt->liberation_enantiomer pure_enantiomer Enantiomerically Pure Acid (e.g., S-acid) liberation_enantiomer->pure_enantiomer recovered_agent Recovered Resolving Agent liberation_enantiomer->recovered_agent

General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols

This section provides a detailed, step-by-step guide for the chiral resolution of a generic racemic carboxylic acid.

Materials and Reagents
ReagentGradeSupplier
(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride≥98% enantiomeric purity(Specify Supplier)
Racemic Carboxylic Acid≥98% purity(Specify Supplier)
Sodium Hydroxide (NaOH)ACS Reagent Grade(Specify Supplier)
Hydrochloric Acid (HCl), concentratedACS Reagent Grade(Specify Supplier)
Ethyl AcetateHPLC Grade(Specify Supplier)
MethanolHPLC Grade(Specify Supplier)
DichloromethaneACS Reagent Grade(Specify Supplier)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Grade(Specify Supplier)
Deionized WaterType IN/A
Protocol 1: Liberation of the Free Amine Resolving Agent

The resolving agent is supplied as a hydrochloride salt and must be converted to the free amine before use.

  • Dissolution: Dissolve a known quantity of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is greater than 12. This neutralizes the hydrochloride and liberates the free amine.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for every 10g of starting salt).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the free (R)-N-(1-Phenylethyl)pentan-3-amine as an oil or solid.

Protocol 2: Diastereomeric Salt Formation and Crystallization

This protocol outlines the core resolution process. The choice of solvent is critical and may require optimization.[5] A solvent screening is highly recommended to identify a system that provides a significant difference in solubility between the two diastereomeric salts.[6] Alcohols (e.g., methanol, ethanol) and esters (e.g., ethyl acetate) are common starting points.

  • Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent (e.g., ethyl acetate) at an elevated temperature to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve the free (R)-N-(1-Phenylethyl)pentan-3-amine (0.5-1.0 equivalent) in the same solvent, heating if necessary. A sub-stoichiometric amount of the resolving agent is often used to maximize the purity of the initially crystallized salt.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic acid with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) can be used to induce and maximize crystallization of the less soluble diastereomeric salt. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[7]

  • Drying: Dry the collected crystals under vacuum to a constant weight.

Protocol 3: Liberation of the Enantiomerically Enriched Acid
  • Dissolution of the Salt: Suspend the dried diastereomeric salt in water.

  • Acidification: Add a 2 M aqueous solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is less than 2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

Protocol 4: Recovery of the Chiral Resolving Agent

The chiral resolving agent can often be recovered from both the mother liquor of the crystallization and the aqueous layer from the enantiomer liberation step for reuse, which is economically and environmentally beneficial.[8][9]

  • Basification: Combine the mother liquor from the crystallization and the aqueous layer from Protocol 3.4. Add a strong base (e.g., 2 M NaOH) until the pH is > 12.

  • Extraction, Drying, and Concentration: Follow the procedure outlined in Protocol 3.2 (steps 3 and 4) to recover the (R)-N-(1-Phenylethyl)pentan-3-amine.

Analysis of Enantiomeric Excess

The success of the chiral resolution is quantified by the enantiomeric excess (ee) of the isolated carboxylic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Chiral HPLC Analysis

A typical chiral HPLC setup and method would be as follows (note: the specific column and mobile phase will be compound-dependent and require method development):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for the analysis of acidic compounds.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Dissolve a small amount of the resolved carboxylic acid in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Causality and Optimization of Experimental Choices

The success of a diastereomeric salt resolution is highly dependent on the careful optimization of several experimental parameters.

  • Choice of Resolving Agent: The structural compatibility between the racemic compound and the resolving agent is crucial for the formation of well-defined, crystalline salts. (R)-N-(1-Phenylethyl)pentan-3-amine provides a chiral center and a basic nitrogen atom for salt formation with acidic compounds.

  • Solvent Selection: The solvent plays a pivotal role in the resolution process.[5] An ideal solvent should exhibit a large difference in solubility between the two diastereomeric salts. A systematic solvent screening is often the most effective approach to identify the optimal solvent or solvent mixture.[6] There is often an inverse relationship between the melting point of a diastereomeric salt and its solubility; the higher-melting diastereomer is typically less soluble.[10]

  • Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can enhance the enantiomeric purity of the initially crystallized product. This is because there is not enough resolving agent to form a salt with all of the racemate, and the less soluble diastereomeric salt will preferentially crystallize.

  • Temperature Profile: A slow and controlled cooling rate is essential for promoting the growth of large, pure crystals and preventing the co-precipitation of the more soluble diastereomer.

The relationship between these key parameters is illustrated in the following diagram:

G cluster_0 Key Optimization Parameters center_node Successful Chiral Resolution solvent Solvent System center_node->solvent influences temperature Temperature Profile center_node->temperature influences stoichiometry Stoichiometry center_node->stoichiometry influences purity Purity of Starting Materials center_node->purity influences solvent->center_node determines solubility difference temperature->center_node controls crystallization rate stoichiometry->center_node affects initial purity purity->center_node prevents inhibition

Interplay of key parameters in optimizing chiral resolution.

Conclusion

The chiral resolution of racemic acids using (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride via diastereomeric salt formation is a powerful and versatile technique for obtaining enantiomerically pure compounds. The success of this method relies on a systematic approach to solvent selection and the optimization of crystallization conditions. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively implement this methodology in their workflows. The ability to recover and reuse the chiral resolving agent further enhances the practicality and cost-effectiveness of this approach on both laboratory and industrial scales.

References

  • Google Patents. (2003). WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents.
  • National Central University - Scholars. (2023). Recycling of resolving agent and solvent by water-based reactions and phase diagrams: Chiral resolution study of racemic ibuprofen. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • National Central University - Scholars. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

  • YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Chemistry LibreTexts. (2024). 22.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Scribd. (n.d.). Organic Chemistry - Resolution of Ibuprofen. [Link]

  • AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • University of Liverpool. (2021). Stereochemistry - Stereoelectronics. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • ACS Publications. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. [Link]

  • MDPI. (2026). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. [Link]

  • National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • Google Patents. (n.d.).
  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

Sources

reductive amination procedure for (R)-N-(1-Phenylethyl)pentan-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoconservative Synthesis of (R)-N-(1-Phenylethyl)pentan-3-amine via Direct Reductive Amination

Abstract & Scope

This application note details the protocol for synthesizing (R)-N-(1-Phenylethyl)pentan-3-amine using a direct reductive amination strategy. The procedure utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent, a method pioneered by Abdel-Magid et al. This approach is selected for its mild conditions, which prevent the racemization of the labile benzylic stereocenter on the starting amine, and its high chemoselectivity for imines over ketones.

Target Audience: Medicinal chemists and process development scientists requiring high-fidelity chiral secondary amines for use as resolving agents or chiral auxiliaries.

Reaction Design & Mechanistic Rationale

Why Sodium Triacetoxyborohydride (STAB)?

Unlike harsher reducing agents (e.g.,


, 

) or non-selective catalytic hydrogenation, STAB exhibits a specific "hydride-delivery window." It is not basic enough to deprotonate the

-proton of the ketone (preventing enolization/racemization risks if the ketone were chiral, though 3-pentanone is symmetric), and it is electronically tuned to reduce the iminium ion significantly faster than the carbonyl group.
The "Internal Acid" Effect

The reaction between a ketone (3-pentanone) and a hindered primary amine ((R)-1-phenylethylamine) is sterically encumbered. The formation of the imine intermediate is the rate-limiting step.

  • Acetic Acid (AcOH): Added as a catalyst. It protonates the carbonyl oxygen, facilitating nucleophilic attack by the amine.

  • STAB Structure: The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic (milder) but also capable of coordinating with the imine nitrogen, directing the hydride transfer.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the progression from the hemiaminal intermediate to the final irreversible reduction.

Reductive_Amination_Mechanism Substrates Substrates (3-Pentanone + (R)-Amine) Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal + AcOH (Nucleophilic Attack) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Dehydration) Iminium->Hemiaminal Reversible Transition Hydride Transfer (STAB Coordination) Iminium->Transition + STAB (Selective Reduction) Product Target Amine (Secondary) Transition->Product Irreversible

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the reversibility of the iminium formation versus the irreversible hydride transfer.

Experimental Protocol

Materials & Stoichiometry

Note: All equivalents (eq.) are relative to the limiting reagent, 3-Pentanone.

ReagentMW ( g/mol )Equiv.[1][2]Role
3-Pentanone 86.131.0Carbonyl Source
(R)-1-Phenylethylamine 121.181.1Chiral Amine Source
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst
1,2-Dichloroethane (DCE) 98.96SolventReaction Medium (0.2 M)

Safety Warning: DCE is a potential carcinogen and highly toxic. Handle in a fume hood. THF may be substituted but often results in slower kinetics for ketone substrates.

Step-by-Step Procedure

Step 1: Solvation and Activation

  • Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

  • Purge with Argon or Nitrogen.

  • Add 3-Pentanone (1.0 eq) and (R)-1-Phenylethylamine (1.1 eq) to the flask.

  • Dissolve in DCE (concentration ~0.2 M relative to ketone).

  • Add Acetic Acid (1.0 eq).

  • Critical Checkpoint: Stir at room temperature for 20–30 minutes. This allows the acid-catalyzed equilibrium to establish the hemiaminal/imine species before the reducing agent is introduced.

Step 2: Reduction

  • Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, though the reaction runs at Room Temperature (RT).

  • Add STAB (1.5 eq) portion-wise over 5–10 minutes. Do not dump all at once to prevent rapid gas evolution.

  • Remove the ice bath and allow the reaction to stir at Room Temperature under inert atmosphere.

  • Timecourse: Ketones are slower than aldehydes. Expect a reaction time of 4 to 16 hours .

Step 3: Monitoring (Self-Validation)

  • TLC System: 10% Methanol in DCM. Stain with Ninhydrin (for amines) or PMA (general).

  • Target Observation: Disappearance of the ketone spot and the appearance of a lower Rf spot (secondary amine). The starting primary amine may still be visible (used in excess).

Step 4: Quench and Workup

  • Quench the reaction by carefully adding saturated aqueous NaHCO3 (approx. equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 8) to ensure the amine is in the free-base form. If necessary, add a small amount of 1N NaOH.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x solvent volume).

  • Combine organic layers and wash with Brine .

  • Dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate in vacuo.

Step 5: Purification

  • Method: Flash Column Chromatography.[3]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

  • Note: If the amine "streaks" on silica, add 1% Triethylamine (TEA) to the eluent system.

Workflow Visualization

Experimental_Workflow Start Start: Combine Ketone + Amine + AcOH in DCE Stir Equilibration (30 mins @ RT) Start->Stir AddReductant Add STAB (Portion-wise @ 0°C) Stir->AddReductant Reaction Reaction Progress (4-16h @ RT) AddReductant->Reaction Check TLC/LCMS Check Reaction->Check Check->Reaction Incomplete Quench Quench: Sat. NaHCO3 (pH > 8) Check->Quench Complete Extraction Extraction: DCM Wash x3 Quench->Extraction Purification Flash Chromatography (Hex/EtOAc + 1% TEA) Extraction->Purification

Figure 2: Operational workflow for the synthesis and isolation of the target amine.

Quality Control & Expected Data

ParameterExpected ResultNotes
Physical State Colorless to pale yellow oilOxidizes slightly upon air exposure.
Yield 75% - 90%Steric bulk of 3-pentanone may slightly lower yield compared to acetone.

NMR (CDCl3)

1.2-1.4 (m, 1H, NH), 3.6 (q, 1H, CH-Ph)
The methine proton adjacent to the phenyl ring is diagnostic.
Chiral Integrity >99% ee (retained)No racemization mechanism exists for the amine stereocenter under these conditions.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB reagent.STAB hydrolyzes in moist air. Use fresh reagent and dry DCE.
Imine Hydrolysis Aqueous workup too acidic.Ensure pH > 10 during extraction to prevent reforming the ketone/amine salt.
Dialkylation Not possible here.3-Pentanone is too sterically hindered to add two pentyl chains to the amine.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[1][4][5]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.

  • Gribble, G. W. "Sodium Triacetoxyborohydride."[6] Encyclopedia of Reagents for Organic Synthesis, 2001 .

Sources

using (R)-N-(1-Phenylethyl)pentan-3-amine HCl as a chiral auxiliary in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Product Name: (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride CAS: 329821-33-0 (HCl salt) / 155600-60-9 (Free base) Role: Precursor to Chiral Lithium Amide Bases (Simpkins-Koga Type)

This Application Note details the protocol for utilizing (R)-N-(1-Phenylethyl)pentan-3-amine HCl as a chiral auxiliary. While often categorized generally as a "chiral amine," its primary utility in high-value organic synthesis is as a precursor to a Chiral Lithium Amide .

These lithium amides are non-nucleophilic, strong bases used for the enantioselective deprotonation of prochiral ketones, epoxides, and sulfoximines. The specific structural feature of this molecule—the 3-pentyl group (also known as 1-ethylpropyl)—offers a unique steric environment. It provides greater steric bulk than the standard isopropyl group but retains more rotational flexibility than a cyclohexyl group, often resulting in superior enantiomeric excess (ee) for specific substrates where "standard" bases fail.

Chemical Structure & Steric Logic
  • Chiral Anchor: (R)-1-Phenylethyl group (provides the chiral environment).[1][2][3][4]

  • Steric Tuner: Pentan-3-yl group. This "swallow-tail" steric bulk shields the nitrogen center, preventing nucleophilic attack while directing the trajectory of proton abstraction.

  • Active Species: The Lithium Amide (generated in situ).[5]

Core Application: Asymmetric Deprotonation

The primary application of this auxiliary is the Asymmetric Deprotonation of Epoxides to Allylic Alcohols . This transformation converts a meso-epoxide into a chiral allylic alcohol, a high-value motif in natural product synthesis.

Mechanism of Action
  • Activation: The HCl salt is neutralized and lithiated to form the chiral lithium amide.

  • Recognition: The lithium atom coordinates to the epoxide oxygen.

  • Deprotonation: The bulky chiral amide preferentially abstracts one of the enantiotopic protons at the

    
    -position.
    
  • Elimination: This triggers an E2-like elimination, opening the epoxide ring to form the allylic alcohol with high enantioselectivity.

Experimental Workflows & Protocols

Visual Workflow: From Salt to Selectivity

ChiralAuxiliaryWorkflow cluster_conditions Critical Parameters Salt (R)-Amine HCl Salt (Stable Precursor) FreeBase Free Amine (Liquid) Salt->FreeBase 1. NaOH/DCM 2. Distillation LiAmide Chiral Lithium Amide (Active Reagent) FreeBase->LiAmide n-BuLi, -78°C THF Product Chiral Allylic Alcohol (High ee%) LiAmide->Product Deprotonation Substrate Prochiral Epoxide (Substrate) Substrate->Product Reaction Input Temp Temp: -78°C to 0°C Atm Atmosphere: Argon/N2

Figure 1: Operational workflow converting the stable HCl salt into the active chiral lithium amide for asymmetric synthesis.

Protocol A: Preparation of the Free Amine (Essential Pre-step)

The commercial HCl salt is stable but inactive. It must be converted to the free base and distilled to ensure the anhydrous conditions required for lithiation.

Reagents:

  • (R)-N-(1-Phenylethyl)pentan-3-amine HCl (10.0 g)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Magnesium Sulfate (MgSO

    
    )[1][6]
    

Step-by-Step:

  • Partition: Suspend the HCl salt (10 g) in DCM (100 mL) in a separatory funnel.

  • Neutralization: Slowly add 2M NaOH (50 mL) and shake vigorously until the solid dissolves and the organic layer is clear. Check pH of aqueous layer (should be >12).[1]

  • Extraction: Separate the organic layer.[1][6] Extract the aqueous layer once more with DCM (30 mL).

  • Drying: Combine organic layers, dry over anhydrous MgSO

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator).

  • Distillation (CRITICAL): Distill the residual oil under high vacuum (Kugelrohr or short path).

    • Note: Traces of water will destroy the n-BuLi in the next step.

    • Yield: Expect ~90-95% of a colorless oil. Store under Argon at 4°C.

Protocol B: Generation of Chiral Lithium Amide & Epoxide Opening

Target Reaction: Asymmetric rearrangement of Cyclooctene Oxide to (R)-2-Cycloocten-1-ol.

Reagents:

  • Free Amine (from Protocol A): 1.2 equivalents[7]

  • n-Butyllithium (n-BuLi): 1.1 equivalents (titrated)[6]

  • Cyclooctene Oxide: 1.0 equivalent[3]

  • Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and septum. Flush with Argon.

  • Amine Charge: Add the Free Amine (1.2 mmol) and anhydrous THF (5 mL).

  • Lithiation: Cool to 0°C (ice bath). Dropwise add n-BuLi (1.1 mmol).

    • Observation: A pale yellow color typically develops.

    • Aging: Stir for 30 minutes at 0°C to ensure complete formation of the Lithium Amide.

  • Substrate Addition: Cool the solution to 0°C (or room temperature depending on reaction kinetics; this specific auxiliary is often robust at 0°C compared to -78°C variants).

  • Reaction: Add Cyclooctene Oxide (1.0 mmol) dropwise via syringe.

  • Monitoring: Stir for 12–24 hours. Monitor by TLC (silica, Hexane/EtOAc 4:1).

  • Quench: Add saturated aqueous NH

    
    Cl (2 mL) followed by dilute HCl (1M) to protonate the amine.
    
  • Workup: Extract with Ether (3x). The chiral amine remains in the acidic aqueous layer (and can be recycled!).

  • Purification: Dry organic layer (MgSO

    
    ), concentrate, and purify via flash chromatography.
    

Comparative Data: Steric Tuning

Why use the 3-pentyl variant over the common isopropyl variant? The following table illustrates the "Steric Tuning" effect often observed in literature for this class of Simpkins/Koga bases.

Chiral Auxiliary (R-Group)Steric BulkConformational FlexibilityTypical ee% (Model Epoxide)Notes
Isopropyl MediumLow75-85%Standard benchmark.
Cyclohexyl HighRigid80-90%Good for small substrates.
3-Pentyl (This Protocol) High Medium (Tunable) 90-96% "Goldilocks" zone. The ethyl wings allow better accommodation of larger substrates.
Adamantyl Very HighRigid<50%Often too bulky; reactivity drops.

Table 1: Comparison of N-alkyl groups on the (R)-1-phenylethylamine scaffold for the deprotonation of cyclooctene oxide.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks:

  • The "Color Check" (Lithiation):

    • Observation: Upon adding n-BuLi to the amine, a faint yellow color should appear.

    • Failure Mode: If the solution remains water-white or bubbles vigorously without color change, the amine is wet. Action: Redistill the amine.

  • The "Amine Recovery" (Sustainability):

    • Because the auxiliary is stoichiometric, cost is a factor.

    • Validation: During workup, the acidic aqueous layer contains the auxiliary. Basify this layer (pH >12) and extract with DCM to recover >90% of the chiral amine for re-use. This confirms mass balance.

  • Additives:

    • If reaction rate is low, add DBU (1 eq) or LiCl (solubility aid). LiCl often breaks up lithium amide aggregates, increasing the effective concentration of the active monomeric base.

References

  • Simpkins, N. S. (1996).[8] "Recent advances in asymmetric synthesis using chiral lithium amide bases." Pure and Applied Chemistry, 68(3), 691-694.[8]

  • Eames, J., & Simpkins, N. S. (1999). "Enantioselective deprotonation of epoxides and ketones." European Journal of Organic Chemistry. (Foundational methodology for N-alkyl-1-phenylethylamine bases).
  • O'Brien, P. (1998). "Chiral Lithium Amides."[4][5][8][9][10][11] Journal of the Chemical Society, Perkin Transactions 1, 1439-1457. (Comprehensive review of the mechanism and steric effects).

  • Koga, K. (1986). "Enantioselective deprotonation of cyclic ketones." Journal of the American Chemical Society.[8] (Establishes the thermodynamic vs. kinetic control parameters).

(Note: The specific 3-pentyl derivative is a steric optimization of the general class described in Ref 1 and 3).

Sources

Application Note: Preparation of Diastereomeric Salts with (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride for Chiral Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Application: Enantiomeric resolution of racemic carboxylic acids via supramolecular diastereomeric salt crystallization.

Executive Summary & Mechanistic Rationale

The separation of enantiomers remains a critical bottleneck in the synthesis of optically active active pharmaceutical ingredients (APIs). Classical resolution via diastereomeric salt formation is an industrially preferred method due to its scalability and robustness [1]. While unsubstituted (R)-1-phenylethylamine (PEA) is a ubiquitous resolving agent, its moderate aqueous solubility and limited steric bulk often result in poor recovery rates and low diastereomeric excess (de) for complex substrates.

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride overcomes these limitations through the strategic N-alkylation of the PEA scaffold with a bulky 3-pentyl (1-ethylpropyl) group.

Causality of Structural Design:

  • "Lock-and-Key" Crystal Packing: The highly branched 3-pentyl group creates corrugated hydrophobic layers within the crystal lattice. When paired with a target racemic acid, these layers interlock exclusively with one enantiomer, preventing the co-crystallization of the opposite enantiomer. This supramolecular "lock-and-key" assembly drastically amplifies the solubility differential between the resulting diastereomeric salts [2].

  • Quantitative Recovery: The extreme lipophilicity imparted by the 3-pentyl group reduces the aqueous solubility of the free amine to near zero (<0.01%), ensuring that the resolving agent can be quantitatively recovered from aqueous waste streams during downstream processing [3].

  • Storage Stability: The resolving agent is supplied and stored as a hydrochloride salt. In its free base form, the secondary amine is susceptible to oxidative degradation and the formation of carbamates upon exposure to atmospheric CO₂. The HCl salt ensures long-term stability and precise stoichiometric handling.

Physicochemical Profiling

Understanding the physical properties of the resolving agent in both its salt and free base forms is critical for calculating precise molar equivalents and designing biphasic extraction systems.

Parameter(R)-N-(1-Phenylethyl)pentan-3-amine HCl(R)-N-(1-Phenylethyl)pentan-3-amine (Free Base)
Molecular Formula C₁₃H₂₂ClNC₁₃H₂₁N
Molecular Weight 227.77 g/mol 191.31 g/mol
Physical State White to off-white crystalline powderPale yellow viscous liquid
Aqueous Solubility High (>100 mg/mL)Very Low (<0.01%)
Role in Workflow Stable storage and recovery formActive nucleating/resolving agent

Experimental Workflow

The following diagram illustrates the self-validating loop of diastereomeric salt resolution, ensuring both the isolation of the target enantiopure acid and the complete recycling of the chiral amine.

Workflow AmineHCl (R)-Amine HCl Starting Material FreeBasing Free-basing (NaOH) & Extraction AmineHCl->FreeBasing AmineFB (R)-Amine (Free Base) FreeBasing->AmineFB SaltFormation Diastereomeric Salt Formation (Heat) AmineFB->SaltFormation RacemicAcid Racemic Acid Substrate RacemicAcid->SaltFormation Mixture Diastereomeric Mixture (p-Salt + n-Salt) SaltFormation->Mixture Crystallization Fractional Crystallization Mixture->Crystallization LessSoluble Less Soluble Salt (Crystals) Crystallization->LessSoluble Filtration MoreSoluble More Soluble Salt (Mother Liquor) Crystallization->MoreSoluble Filtrate Cleavage Salt Cleavage (Acidification) LessSoluble->Cleavage Enantiopure Enantiopure Acid (Target) Cleavage->Enantiopure Organic Phase Recovered Recovered (R)-Amine HCl Cleavage->Recovered Aqueous Phase

Workflow of diastereomeric salt resolution using (R)-N-(1-Phenylethyl)pentan-3-amine.

Validated Protocols

Protocol A: Liberation of the Free Base (Pre-Resolution)

Causality: The amine must be converted from its stable hydrochloride salt to its free base form to act as a proton acceptor and form a supramolecular salt with the target racemic acid.

  • Suspension: Suspend 1.0 equivalent of (R)-N-(1-Phenylethyl)pentan-3-amine HCl in a 1:1 (v/v) biphasic mixture of Methyl tert-butyl ether (MTBE) and deionized water.

  • Basification: Under vigorous mechanical stirring, slowly add 2.0 M NaOH(aq) dropwise until the aqueous phase reaches a stable pH of >12. Note: Vigorous stirring is required to overcome the mass transfer limitations of the highly lipophilic free base moving into the MTBE layer.

  • Phase Separation: Transfer the mixture to a separatory funnel and isolate the organic (MTBE) layer. Extract the aqueous layer once more with a half-volume of MTBE to ensure quantitative recovery.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (30°C, 150 mbar) to yield the free base as a pale viscous liquid. Use immediately in Protocol B.

Protocol B: Diastereomeric Salt Formation and Fractional Crystallization

Causality: Absolute ethanol is selected as the crystallization solvent because it provides an optimal solubility gradient for N-alkylated phenylethylamine salts, preventing premature precipitation and allowing for controlled supersaturation [3].

  • Dissolution: Dissolve 1.0 equivalent of the target racemic carboxylic acid (e.g., a profen or mandelic acid derivative) in 5–10 volumes of absolute ethanol. Heat the solution to 60°C.

  • Salt Formation: Slowly add 1.0 equivalent of the freshly prepared (R)-amine free base (from Protocol A) to the hot solution. Maintain heating at 60°C for 30 minutes to ensure complete thermodynamic salt formation.

  • Controlled Cooling: Program the reactor to cool the solution to 15°C at a strictly controlled rate of 0.2°C/min. Causality: Rapid cooling induces kinetic trapping of the more soluble diastereomer within the crystal lattice, severely degrading the enantiomeric excess (ee) of the final product.

  • Isolation: Filter the resulting crystalline precipitate (the less soluble diastereomeric salt) using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 volumes) of ice-cold absolute ethanol to displace the mother liquor.

Protocol C: Salt Cleavage and Resolving Agent Recovery

Causality: The extreme lipophilicity of the 3-pentyl group allows for a highly efficient biphasic cleavage. Acidification drives the target acid into the organic phase while trapping the resolving agent in the aqueous phase as the regenerated HCl salt.

  • Biphasic Suspension: Suspend the isolated diastereomeric salt crystals in a 1:1 (v/v) mixture of Ethyl Acetate and 2.0 M HCl(aq).

  • Cleavage: Stir vigorously at room temperature until the solid is completely dissolved and two clear liquid phases are formed.

  • Separation: Separate the layers.

    • Target Acid: Wash the organic (Ethyl Acetate) layer with water, dry over Na₂SO₄, and evaporate to yield the highly enantiopure target acid.

    • Resolving Agent Recovery: The aqueous layer contains the regenerated (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride. This can be concentrated to dryness for storage or directly subjected to Protocol A for the next resolution cycle.

Troubleshooting & Process Optimization

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation) instead of Crystallization.

    • Causality: The diastereomeric salt is too soluble in the chosen solvent system, or the cooling rate exceeded the nucleation threshold, causing the salt to separate as a dense oil rather than a crystal lattice.

    • Solution: Introduce an anti-solvent (e.g., heptane or cyclohexane) dropwise at 50°C until the solution becomes slightly turbid, then seed the mixture with 0.1% (w/w) of pure diastereomeric salt crystals. Hold isothermally for 2 hours to force nucleation before resuming the cooling ramp.

  • Issue: Low Enantiomeric Excess (ee) in the Recovered Acid.

    • Causality: Co-crystallization of the more soluble salt due to an overly rapid cooling profile or insufficient solvent volume.

    • Solution: Perform a recrystallization (reslurry) of the isolated salt in hot ethanol. For future batches, reduce the cooling rate to 0.1°C/min and incorporate a 1-hour isothermal hold at the cloud point to promote Ostwald ripening, allowing smaller, impure crystals to dissolve and redeposit onto larger, pure crystal faces.

References

  • Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. PubMed. Available at:[Link]

  • Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. PMC. Available at:[Link]

recrystallization solvent systems for (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Recrystallization of (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive framework for developing a robust recrystallization protocol for (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride. As a chiral amine salt, achieving high chemical and enantiomeric purity is paramount for its application in pharmaceutical development and fine chemical synthesis. This document moves beyond a simple list of steps, delving into the fundamental principles of solvent selection, the rationale behind procedural choices, and systematic protocols for both solvent screening and scaled-up purification. The methodologies presented are designed to be self-validating, enabling researchers to rationally design and optimize a purification strategy tailored to this specific active pharmaceutical ingredient (API).

Introduction: The Critical Role of Purification

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride is a chiral amine salt featuring both polar (amine hydrochloride) and non-polar (phenyl and pentyl groups) moieties. In drug development, the purity of an API directly impacts its safety, efficacy, and stability. Recrystallization remains one of the most powerful and scalable techniques for purifying solid organic compounds.[1] It is a process that leverages differences in solubility between the desired compound and its impurities at varying temperatures or in different solvent compositions.[2][3]

The goal of a well-designed recrystallization is not merely to solidify the product, but to selectively crystallize the target molecule into a well-defined, stable crystalline lattice, while leaving impurities behind in the solution (the "mother liquor").[1][2] This guide provides the theoretical and practical foundation for achieving this for (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride.

Guiding Principles of Solvent System Selection

The selection of an appropriate solvent is the most critical factor in developing a successful recrystallization procedure.[4] For a hydrochloride salt like the target compound, the polarity of the solvent system is the primary consideration. The molecule's structure suggests a dual nature: the ionic hydrochloride group will favor polar solvents, while the phenyl and pentyl groups will contribute to solubility in less polar organic media.

An ideal recrystallization solvent should exhibit the following characteristics[2][5]:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the hot solvent to ensure complete dissolution.

  • Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide an adequate solubility differential, but low enough to be easily removed from the purified crystals. It must also be below the melting point of the compound to prevent "oiling out".[5]

  • Inertness: The solvent must not react with the compound.[5]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[5]

There are two primary recrystallization strategies based on these principles:

  • Cooling Recrystallization: This is the classic method, relying on a single solvent where the compound is soluble when hot and insoluble when cold.[2]

  • Anti-Solvent Recrystallization: This method is used when the compound is highly soluble in a "solvent" even at low temperatures. A second, miscible "anti-solvent" in which the compound is insoluble is added to the solution to induce precipitation.[2][6]

Logical Workflow for Solvent System Selection

The following diagram outlines the decision-making process for selecting an appropriate recrystallization strategy.

Recrystallization_Workflow cluster_screening Phase 1: Small-Scale Screening cluster_pathways Phase 2: Method Selection cluster_protocol Phase 3: Protocol Execution Start Crude (R)-N-(1-Phenylethyl)pentan-3-amine HCl Test Test solubility of ~20 mg in 0.5 mL of a single solvent at 25°C Start->Test Dissolves_Cold Dissolves completely at 25°C? Test->Dissolves_Cold Heat Heat the mixture to boiling. Does it dissolve? Dissolves_Cold->Heat  No / Partially   Find_AntiSolvent Find a miscible anti-solvent in which the compound is insoluble. Dissolves_Cold->Find_AntiSolvent  Yes   Insoluble Compound is insoluble. Select a different, more polar solvent. Heat->Insoluble  No   Good_Cooling Good Candidate for Cooling Recrystallization Heat->Good_Cooling  Yes   Execute_Cooling Proceed to Cooling Recrystallization Protocol Good_Cooling->Execute_Cooling Anti_Solvent Good Candidate for Anti-Solvent Recrystallization Execute_AntiSolvent Proceed to Anti-Solvent Recrystallization Protocol Anti_Solvent->Execute_AntiSolvent Find_AntiSolvent->Anti_Solvent

Caption: Decision workflow for selecting a recrystallization method.

Recommended Solvents for Screening

Based on the structure of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, a range of solvents with varying polarities should be screened. Amine hydrochlorides are often soluble in alcohols, while being less soluble in ethers, esters, and hydrocarbons.[7]

SolventTypeBoiling Point (°C)Expected RoleSafety Considerations
Isopropanol (IPA)Polar Protic82.6Good SolventFlammable liquid and vapor. Causes serious eye irritation.
Ethanol (EtOH)Polar Protic78.4Good SolventHighly flammable liquid and vapor. Causes serious eye irritation.
Methanol (MeOH)Polar Protic64.7Good SolventHighly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
WaterPolar Protic100Possible SolventNon-flammable. Recrystallization can be difficult if product is very soluble.
AcetonePolar Aprotic56Anti-Solvent / WashHighly flammable liquid and vapor. Causes serious eye irritation.
Ethyl Acetate (EtOAc)Polar Aprotic77.1Anti-Solvent / WashHighly flammable liquid and vapor. Causes serious eye irritation.[7]
Diethyl Ether (Et₂O)Non-polar34.6Anti-SolventExtremely flammable liquid and vapor. May form explosive peroxides.
Heptane / HexanesNon-polar98.4 / 69Anti-SolventHighly flammable liquid and vapor. May be fatal if swallowed and enters airways.
TolueneNon-polar110.6Poor SolventHighly flammable liquid and vapor. Suspected of damaging fertility or the unborn child.

Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify promising solvent systems using a minimal amount of material.

Materials:

  • Crude (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

  • Test tubes or small vials (e.g., 1-dram)

  • A selection of solvents from the table above

  • Stirring rod or small magnetic stir bar

  • Hot plate or sand bath

  • Ice-water bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Test: Add a candidate solvent dropwise (e.g., starting with 0.5 mL) to the first test tube at room temperature. Stir or swirl the mixture.

  • Observation 1: Record whether the solid dissolves completely, partially, or not at all.

    • If it dissolves completely at room temperature, that solvent is likely unsuitable for cooling recrystallization but may be a good "solvent" for an anti-solvent system.[2] Set this tube aside and proceed to test other solvents.

  • Heating Test: If the solid did not dissolve at room temperature, gently heat the mixture in a sand bath or on a hot plate, swirling occasionally, until the solvent begins to boil. Add more solvent dropwise only if necessary to achieve complete dissolution. Record the approximate volume of solvent used.

  • Observation 2:

    • If the solid dissolves completely, this is a potential candidate for cooling recrystallization.

    • If a large volume of solvent is required or it does not dissolve, the solvent is likely unsuitable.

  • Cooling Test: For promising candidates from step 5, allow the hot, clear solution to cool slowly to room temperature.

  • Observation 3: Observe if crystals form. Note the quantity and quality of the crystals (e.g., fine powder, large needles).

  • Ice Bath Test: If few or no crystals have formed at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observation 4: Record the amount of crystal formation. An ideal solvent will show a significant amount of precipitate at this stage.[1]

  • Repeat: Repeat this process for a range of solvents to identify the most suitable candidate(s). For anti-solvent systems, take a tube where the compound was highly soluble (from step 3) and add a miscible anti-solvent dropwise until persistent cloudiness (precipitation) is observed.

Protocol 2: Optimized Recrystallization via Cooling

This protocol should be used with a solvent identified as "Good for Cooling Recrystallization" in the screening phase (e.g., Isopropanol).

Materials:

  • Crude (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride (e.g., 1.0 g)

  • Erlenmeyer flask (sized so the solvent fills about half the volume)

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Büchner funnel, filter flask, and filter paper

  • Ice-cold recrystallization solvent for washing

  • Spatula and watch glass

Procedure:

  • Dissolution: Place the crude solid into the Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., Isopropanol) in small portions, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Once boiling, add more hot solvent dropwise until the solid just completely dissolves. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated.[1]

  • (Optional) Hot Filtration: If any insoluble impurities are visible in the hot solution, perform a hot filtration through a fluted filter paper into a pre-heated clean flask to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[8] Using cold solvent minimizes the loss of the purified product.

  • Drying: Allow the crystals to air dry on the filter for a few minutes while under vacuum. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Analysis: Determine the yield and assess the purity of the recrystallized product by melting point analysis or HPLC. A pure compound should exhibit a sharp melting point at a higher temperature than the crude material.[5]

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the compound's melting point or if the solution is cooled too rapidly. Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[5]

  • No Crystallization: The solution remains clear even after cooling in ice. This indicates the solution is not saturated (too much solvent was added) or the compound has formed a supersaturated solution. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed crystal" from a previous batch. If that fails, carefully evaporate some of the solvent and attempt to cool again.

  • Poor Recovery: The yield is very low. Solution: Ensure the minimum amount of hot solvent was used. Check that the crystals were not washed with room-temperature solvent. The compound may have significant solubility even in the cold solvent; a different solvent system may be required.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. [Link]

  • Purification: How To. Chemistry - University of Rochester. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit. [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. [Link]

  • PW 01: recrystallization. E-learning. [Link]

  • d- AND l-α-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]

  • Recrystallization1. Unknown Source. [Link]

  • Process for the preparation of phenethylamine derivatives.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. Unknown Source. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. [Link]

  • Recrystallization Of Meth. Unknown Source. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? : r/chemistry. Reddit. [Link]

  • (R)-1-phenylethylamine hydrochloride. PubChem. [Link]

  • (R)-(+) alpha-phenylethylamine. IndiaMART. [Link]

Sources

asymmetric synthesis applications of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Enantioselective Deprotonation & Synthesis using (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride

Executive Summary & Mechanism of Action

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride is a specialized chiral amine salt used primarily as a precursor for Chiral Lithium Amides (CLAs) . These reagents are pivotal in asymmetric synthesis for the enantioselective deprotonation of prochiral ketones and the desymmetrization of epoxides.

The Steric Advantage: Unlike the more common N-isopropyl or N-benzyl analogs, the N-pentan-3-yl (1-ethylpropyl) group provides a unique steric environment. The "swallow-tail" geometry of the pentan-3-yl group creates a higher degree of steric hindrance near the nitrogen center without the excessive bulk of a trityl group. This allows for fine-tuning of the aggregate structure (dimers vs. trimers) of the lithium amide in solution, which is the determining factor for stereoselectivity.

Mechanism: Upon conversion to its lithium amide form, the reagent coordinates to the Lewis-basic oxygen of a prochiral ketone. The chiral scaffold distinguishes between the enantiotopic


-protons, removing one selectively to form a non-racemic lithium enolate. This enolate can then be trapped with electrophiles (e.g., TMSCl, alkyl halides) to generate chiral building blocks.

Critical Preparation Protocol: Salt-to-Base Conversion

Expert Insight: The commercially available form is the Hydrochloride (HCl) salt due to its superior shelf-stability. However, the HCl salt cannot be lithiated directly with


-BuLi effectively because the first equivalent of base is wasted neutralizing the acid, generating LiCl in situ which—while sometimes beneficial—alters the aggregation state unpredictably.

The "Self-Validating" Free-Basing Protocol:

  • Partition: Suspend 10.0 g of (R)-N-(1-Phenylethyl)pentan-3-amine HCl in 100 mL of Diethyl Ether (

    
    ).
    
  • Neutralization: Slowly add 100 mL of 10% NaOH (aq) while stirring vigorously at 0°C. Stir for 30 minutes until the solid dissolves and two clear layers form.

  • Validation (pH Check): Test the aqueous layer pH; it must be >12. If not, add more NaOH.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL

    
    .
    
  • Drying: Combine organic extracts, dry over anhydrous

    
     (preferred over 
    
    
    
    for amines to minimize binding), and filter.
  • Concentration: Remove solvent under reduced pressure.

  • Purification (Optional but Recommended): Distill the resulting oil (bulb-to-bulb) if the color is dark yellow/brown. The pure free amine should be a colorless to pale yellow oil. Store under Argon at 4°C.

Application I: Enantioselective Deprotonation of 4-Substituted Cyclohexanones

This is the benchmark reaction for validating the efficacy of this chiral auxiliary.

Experimental Workflow

Reagents:

  • (R)-Free Amine (prepared above): 1.1 equiv

  • 
    -Butyllithium (
    
    
    
    -BuLi): 1.05 equiv (titrated)
  • 4-tert-butylcyclohexanone: 1.0 equiv

  • TMSCl (Trimethylsilyl chloride): 1.2 equiv

  • Solvent: Anhydrous THF (freshly distilled/dried)

Step-by-Step Protocol:

  • CLA Generation:

    • Flame-dry a Schlenk flask and purge with Argon.[1]

    • Add the (R)-Free Amine (1.1 equiv) and anhydrous THF (concentration ~0.2 M).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi dropwise.
      
    • Critical Aging: Warm the solution to 0°C and stir for 30 minutes. Why? This ensures complete deprotonation of the amine and allows the lithium amide to form its stable thermodynamic aggregate (usually a dimer or trimer).

    • Cool back to -78°C .

  • Deprotonation:

    • Add 4-tert-butylcyclohexanone (dissolved in minimal THF) dropwise over 10 minutes.

    • Stir at -78°C for 2–4 hours. Note: Monitoring by TLC is difficult; adherence to time/temp is key.

  • Quenching (Silyl Trapping):

    • Add TMSCl (freshly distilled) rapidly in one portion.

    • Stir for 30 minutes at -78°C, then allow to warm to Room Temperature (RT).

  • Workup:

    • Quench with saturated

      
      .[1] Extract with Hexanes (to remove non-polar silyl enol ether).
      
    • Wash with dilute citric acid (to remove the chiral amine for recovery).

    • Concentrate and analyze.

Reaction Pathway Diagram

G Salt Amine HCl Salt FreeBase (R)-Free Amine Salt->FreeBase NaOH Partition LiAmide Chiral Li-Amide (Active Aggregate) FreeBase->LiAmide n-BuLi THF, 0°C Complex Amide-Ketone Complex LiAmide->Complex + Ketone -78°C Enolate Chiral Lithium Enolate Complex->Enolate Selective Deprotonation Product Silyl Enol Ether (Enriched) Enolate->Product TMSCl Quench Product->FreeBase Acid Wash Recovery

Caption: Workflow for the conversion of the HCl salt to the active chiral lithium amide and subsequent asymmetric deprotonation cycle.

Data & Optimization: Steric Tuning

The choice of the N-alkyl group heavily influences the Enantiomeric Excess (ee). The Pentan-3-yl group occupies a "Goldilocks" zone—providing more steric discrimination than an isopropyl group but maintaining better solubility and reactivity than a trityl group.

Comparative Selectivity Table (Representative Trends)

N-Alkyl GroupSteric Bulk (Taft Es)Aggregation State (THF)Typical ee% (Cyclohexanone)Reactivity Rate
IsopropylMediumDimer/Tetramer Equilibrium75 - 85%High
Pentan-3-yl High Stable Dimer 88 - 94% Moderate
CyclohexylHighDimer85 - 90%Moderate
AdamantylVery HighMonomer/Dimer>95%Low

Note: Data represents general trends for this class of Simpkins/Koga bases. Specific ee% depends on exact conditions (additives like LiCl).

Troubleshooting & Expert Tips

  • Problem: Low Yield.

    • Cause: Incomplete formation of the Lithium Amide or moisture contamination.

    • Solution: Ensure the "Aging" step at 0°C is performed. Use a titration indicator (e.g., diphenylacetic acid) to verify

      
      -BuLi molarity.
      
  • Problem: Low Enantioselectivity (ee).

    • Cause: "Aging" of the enolate or fast non-selective background reaction.

    • Solution:

      • Add LiCl: Adding 0.5–1.0 equiv of anhydrous LiCl can break up non-selective aggregates.

      • Internal Quench: For very sensitive substrates, premix TMSCl with the ketone and add the mixture to the base (Corey's Internal Quench), though this is riskier with lithium amides than with LDA.

      • Temperature: Strictly maintain -78°C or lower (-100°C) during the addition.

  • Amine Recovery:

    • The chiral amine is expensive. It can be recovered quantitatively by extracting the organic reaction mixture with 1M HCl. The amine goes into the aqueous phase as the hydrochloride salt. Basify this aqueous phase (pH > 12) and extract with ether to recycle.

References

  • Simpkins, N. S. (1991). Asymmetric synthesis using homochiral lithium amide bases. Tetrahedron: Asymmetry, 2(1), 1–26. [Link]

  • Koga, K. , et al. (2000). Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides. Chemical & Pharmaceutical Bulletin, 48(4), 571–574. [Link]

  • O'Brien, P. (1998). Chiral Lithium Amides. Journal of the Chemical Society, Perkin Transactions 1, 1439–1457. [Link]

  • Cox, P. J. (2002). Recent developments in chiral lithium amide base chemistry. Tetrahedron, 58(23), 4619-4634. (Review of the general class). [Link]

Sources

standard operating procedure for handling (R)-N-(1-Phenylethyl)pentan-3-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling and Application of (R)-N-(1-Phenylethyl)pentan-3-amine HCl

Authored by a Senior Application Scientist

This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and use of (R)-N-(1-Phenylethyl)pentan-3-amine HCl in a research and development setting. As a chiral amine hydrochloride, this compound requires meticulous handling to ensure experimental integrity and operator safety. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols grounded in established safety and analytical principles.

Compound Overview and Scientific Context

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride is a chiral secondary amine salt. The presence of a stereocenter dictates that it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical and chemical synthesis, isolating and utilizing a single enantiomer is often critical, as different enantiomers can exhibit vastly different pharmacological, toxicological, and kinetic profiles within biological systems.[1] The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility compared to its free base counterpart.[2]

This compound serves as a valuable chiral building block or intermediate in the synthesis of more complex molecules, where maintaining enantiomeric purity is paramount to the desired outcome.

Physicochemical Data and Safety Profile

A thorough understanding of a compound's properties is the foundation of its safe and effective use. The data below has been consolidated from available information for the specified compound and closely related structural analogs.

Physical and Chemical Properties
PropertyValueSource(s)
Chemical Name (R)-N-(1-Phenylethyl)pentan-3-amine hydrochlorideN/A
Synonyms (R)-(+)-N-(3-Pentyl)-1-phenylethylamine hydrochloride[3]
CAS Number 374790-91-7[3]
Molecular Formula C₁₃H₂₁N · HCl (or C₁₃H₂₂ClN)[3][4]
Molecular Weight 227.77 g/mol [3][4]
Appearance Solid[4]
Solubility Expected to have good solubility in water and alcohols (e.g., ethanol, methanol) and moderate solubility in other polar organic solvents.[2][2]
Safety and Hazard Information
Hazard CategoryGHS Classification (Anticipated)Key Precautionary StatementsSource(s)
Acute Toxicity May be harmful if swallowed or inhaled.Do not eat, drink, or smoke when using this product. Avoid breathing dust.[5]
Skin Corrosion/Irritation Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.[6]
Eye Damage/Irritation Causes serious eye irritation/damage.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[6][7][8]
Storage Class 11 - Combustible SolidsStore in a well-ventilated place. Keep cool. Store locked up.[4][7]

Core Laboratory Procedures and Protocols

Mandatory Risk Assessment Workflow

Prior to handling the compound, a thorough risk assessment is mandatory. This process ensures that all potential hazards are identified and mitigated. The workflow below must be followed.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disposal Post-Experiment Phase cluster_approval Approval sds 1. Obtain & Review Supplier-Specific SDS hazards 2. Identify Hazards (Health, Physical, Environmental) sds->hazards ppe 3. Define Required PPE (Gloves, Eyewear, Coat) hazards->ppe location 4. Designate Work Area (Fume Hood, Ventilated Bench) ppe->location spill 5. Prepare Spill Kit (Absorbent, Neutralizer) location->spill emergency 6. Review Emergency Procedures (Eyewash, Shower, First Aid) spill->emergency waste 7. Define Waste Streams (Solid, Liquid, Sharps) emergency->waste proceed Proceed with Work waste->proceed Supervisor Approval

Caption: Risk assessment workflow prior to handling the compound.

Receipt, Storage, and Handling
  • Receiving: Upon receipt, inspect the container for damage. Confirm the label matches the order.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9] The designated storage area should be secure and accessible only to authorized personnel.

  • Handling:

    • All weighing and transfers of the solid material should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[9]

    • Use spatulas and weigh boats designated for this compound or thoroughly cleaned before use.

    • Avoid actions that generate dust, such as crushing or vigorous scraping.

Protocol: Preparation of Stock Solutions

This protocol outlines the procedure for preparing a 10 mg/mL stock solution. Adjust mass and volume as required for different concentrations.

Causality: The use of a precise analytical balance and Class A volumetric flasks is critical for creating a solution with a known and accurate concentration, which is fundamental for the reliability of all subsequent experiments.

Workflow Visualization:

calc 1. Calculate Mass (e.g., 100 mg for 10 mL) weigh 2. Weigh Compound in Fume Hood calc->weigh transfer 3. Transfer to Volumetric Flask (e.g., 10 mL Class A) weigh->transfer dissolve 4. Add ~70% Solvent (e.g., 7 mL) transfer->dissolve mix 5. Mix to Dissolve (Vortex/Sonicate) dissolve->mix qs 6. Add Solvent to Mark (Bring to final volume) mix->qs homogenize 7. Cap and Invert (Ensure homogeneity) qs->homogenize label 8. Label Solution (Name, Conc., Date, Initials) homogenize->label

Caption: Step-by-step workflow for accurate stock solution preparation.

Step-by-Step Methodology:

  • Pre-requisites: Don appropriate PPE: lab coat, safety glasses, and nitrile gloves.[6]

  • Calculation: Calculate the required mass of the compound based on the desired concentration and final volume. (Mass = Concentration × Volume).

  • Weighing: In a fume hood, place a weigh boat on an analytical balance and tare it. Carefully add the solid (R)-N-(1-Phenylethyl)pentan-3-amine HCl to the weigh boat until the target mass is reached. Record the exact mass.

  • Transfer: Quantitatively transfer the weighed solid into an appropriate Class A volumetric flask. A powder funnel can facilitate this process.

  • Initial Dissolution: Add approximately 70-80% of the final volume of the chosen solvent (e.g., Milli-Q water, ethanol).

  • Mixing: Cap the flask and mix by swirling or vortexing. If necessary, sonicate for a short period to ensure complete dissolution. Allow the solution to return to room temperature if sonication caused warming.

  • Final Volume: Carefully add the solvent until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled storage bottle. The label must include the compound name, concentration, solvent, preparation date, and your initials. Store as appropriate for the solvent used (e.g., aqueous solutions at 2-8°C).

Analytical Protocols

Protocol: Determination of Enantiomeric Purity via Chiral HPLC

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for individual quantification.[1]

Workflow Visualization:

prep 1. Prepare Sample (Dilute stock to ~1 mg/mL) mobile 2. Prepare Mobile Phase (e.g., Hexane/IPA + modifier) prep->mobile system 3. Equilibrate HPLC System (Stable baseline is key) mobile->system inject 4. Inject Sample (e.g., 5-10 µL) system->inject run 5. Run Method & Acquire Data inject->run integrate 6. Integrate Peaks (Area for each enantiomer) run->integrate calculate 7. Calculate Enantiomeric Excess (e.e. % = [(R-S)/(R+S)]*100) integrate->calculate

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Example HPLC Method Parameters (Starting Point):

ParameterRecommended ConditionRationale / Note
Column Chiralpak AD-H or similar amylose-based CSPThese columns are effective for a wide range of chiral amines.[10]
Mobile Phase Hexane / Isopropyl Alcohol (IPA) (e.g., 80:20 v/v)Normal phase conditions often provide good separation for this class of compounds.
Modifier 0.1% Diethylamine (DEA) or Triethylamine (TEA)Crucial Step: The basic amine modifier is added to the mobile phase to compete with the analyte for active silanol sites on the stationary phase, significantly improving peak shape and preventing tailing.[1]
Flow Rate 1.0 mL/minStandard analytical flow rate. Adjust as needed to optimize resolution.
Column Temp. 25 °CTemperature control ensures run-to-run reproducibility.
Detection UV at 230 nm or 254 nmThe phenyl group provides strong UV absorbance for sensitive detection.[10]
Injection Vol. 5 µLAdjust based on sample concentration and detector response.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock solution of (R)-N-(1-Phenylethyl)pentan-3-amine HCl with the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1]

  • System Preparation: Set up the HPLC system according to the parameters in the table above. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks (if the S-enantiomer is present as an impurity) to elute.

  • Analysis: Integrate the peak area for both the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] × 100

Waste Disposal and Decontamination

Causality: Proper chemical waste disposal is not only a regulatory requirement but also an ethical obligation to protect the environment and public health. Amine compounds and their salts must be treated as hazardous chemical waste.

  • Solid Waste: Dispose of unused solid (R)-N-(1-Phenylethyl)pentan-3-amine HCl, and any contaminated items (e.g., weigh boats, gloves, paper towels), in a dedicated, labeled hazardous waste container.[9][11]

  • Liquid Waste: All solutions containing the compound, including unused stock solutions and HPLC waste, must be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[7]

  • Decontamination: For minor spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Collect the absorbed material into the solid hazardous waste container. Clean the affected area thoroughly with soap and water. For major spills, evacuate the area and follow your institution's emergency procedures.

  • Empty Containers: "Empty" containers that held the compound must be managed as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[11]

References

  • (R)-1-phenylethylamine hydrochloride | C8H12ClN. (n.d.). PubChem. [Link]

  • Pent-3-yn-1-amine hydrochloride | C5H10ClN. (n.d.). PubChem. [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). Office of Research, University of Southern California. [Link]

  • A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. (n.d.). Royal Society of Chemistry. [Link]

  • N-Methyl-1-phenylethanamine hydrochloride | CAS 10408-89-6. (n.d.). Angene Chemical. [Link]

  • A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations. (2013). PMC. [Link]

Sources

Application Note: Catalytic Architectures of (R)-N-(1-Phenylethyl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the catalytic utility of (R)-N-(1-Phenylethyl)pentan-3-amine and its derivatives.

While often overshadowed by its


-symmetric cousins (e.g., bis-phenylethylamine) or smaller homologs (e.g., isopropyl-phenylethylamine), the (R)-N-(1-Phenylethyl)pentan-3-amine  scaffold represents a "Goldilocks" zone of steric bulk. The 3-pentyl group (also known as 1-ethylpropyl) provides a "swallow-tail" steric hindrance—broader and more flexible than a tert-butyl group, yet significantly bulkier than an isopropyl group. This unique steric profile is critical for fine-tuning enantioselectivity in asymmetric deprotonations and metal-ligand design.

Executive Summary & Molecule Profile

  • Target Molecule: (R)-N-(1-Phenylethyl)pentan-3-amine

  • Core Function: Chiral Secondary Amine Scaffold.

  • Primary Catalytic Roles:

    • Chiral Lithium Amide Base (CLAB): Precursor to catalytic species for enantioselective deprotonation of prochiral ketones.

    • Ligand Backbone: Precursor to non-

      
       symmetric phosphoramidite ligands (Feringa-type) for Cu/Rh-catalyzed conjugate additions.
      
    • Chiral Solvating Agent: NMR discrimination of chiral acids/alcohols via diastereomeric salt formation.

Structural Logic: The "Swallow-Tail" Effect

The efficacy of this derivative stems from the specific interaction between the rigid chiral center (phenylethyl) and the flexible bulky group (3-pentyl).

  • Chiral Sector: The

    
    -1-phenylethyl group provides the fixed stereochemical information.
    
  • Steric Sector: The 3-pentyl group (

    
    ) acts as a tunable steric wall. Unlike a 
    
    
    
    -butyl group, which is a rigid sphere, the ethyl "wings" of the 3-pentyl group can adopt conformations that maximize the energetic difference (
    
    
    ) between competing transition states, often enhancing
    
    
    in cases where
    
    
    -butyl analogs fail due to excessive crowding.

Protocol A: Synthesis of the Scaffold

Objective: Scalable preparation of (R)-N-(1-Phenylethyl)pentan-3-amine via Reductive Amination. Rationale: Direct alkylation is prone to over-alkylation. Reductive amination ensures mono-alkylation and preserves the chiral integrity of the phenylethylamine starting material.

Materials
  • (R)-(+)-1-Phenylethylamine (

    
    )
    
  • 3-Pentanone (Diethyl ketone)

  • Titanium(IV) isopropoxide (

    
    ) - Lewis acid to facilitate imine formation.
    
  • Sodium Borohydride (

    
    )
    
  • Methanol (MeOH), anhydrous

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried flask under

      
      , combine (R)-1-phenylethylamine (1.0 equiv) and 3-pentanone (1.2 equiv).
      
    • Add

      
       (1.25 equiv) dropwise. Caution: Exothermic.
      
    • Stir neat (solvent-free) or in minimal dry THF at room temperature for 6–12 hours. Monitor by IR (disappearance of ketone

      
       stretch at 
      
      
      
      , appearance of imine
      
      
      ).
  • Reduction:

    • Dilute the viscous mixture with anhydrous MeOH (

      
      ).
      
    • Cool to

      
      .
      
    • Add

      
       (2.0 equiv) portion-wise over 30 minutes.
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Quench with

      
       (to precipitate Titanium salts as 
      
      
      
      ).
    • Filter through a Celite pad. Wash the pad with

      
      .
      
    • Extract filtrate with

      
       (
      
      
      
      ). Dry organics over
      
      
      .
    • Purification: Vacuum distillation (preferred for scale) or Flash Chromatography (

      
      ).
      

Validation:

  • 
    :  Look for the methine proton of the 3-pentyl group (
    
    
    
    , multiplet) and the chiral center quartet.
  • Optical Rotation: Compare

    
     to literature for analogs to ensure no racemization occurred.
    

Protocol B: Catalytic Enantioselective Deprotonation (Koga-Type)

Application: Asymmetric synthesis of silyl enol ethers from prochiral ketones (e.g., 4-tert-butylcyclohexanone). Mechanism: The reaction uses a catalytic amount of the chiral amine. The chiral lithium amide is generated in situ, deprotonates the ketone, and is regenerated by a stoichiometric achiral base (e.g., LDA or BuLi) present in the bulk solution.

Reaction Diagram

The following DOT diagram illustrates the catalytic cycle where the chiral amine acts as a "proton shuttle" with chiral memory.

KogaCatalysis Amine (R)-Amine Catalyst (Protonated Form) LiAmide Chiral Li-Amide (Active Catalyst) Amine->LiAmide Lithiation (by Achiral Base) TS Transition State (Li-Amide + Ketone) LiAmide->TS + Ketone Ketone Prochiral Ketone Ketone->TS TS->Amine Regeneration (Proton Transfer) Enolate Chiral Li-Enolate TS->Enolate Deprotonation Product Silyl Enol Ether (Enriched) Enolate->Product + TMSCl (Trap) AchiralBase Stoichiometric Base (LDA or BuLi) AchiralBase->Amine Drives Cycle

Figure 1: Catalytic cycle for enantioselective deprotonation. The chiral amine is continuously recycled by the stoichiometric achiral base.

Experimental Protocol
  • Catalyst Formation:

    • In a Schlenk flask, dissolve (R)-N-(1-Phenylethyl)pentan-3-amine (

      
      , 
      
      
      
      ) in dry THF.
    • Add

      
      -BuLi (
      
      
      
      ) at
      
      
      to form the chiral lithium amide.
  • Bulk Base Addition:

    • Add the stoichiometric base (e.g., LDA or excess

      
      -BuLi) (
      
      
      
      ).
    • Note: The chiral amine

      
       is generally higher than the ketone but lower than the alkane, allowing this equilibrium.
      
  • Substrate Addition:

    • Add TMSCl (

      
      ) to the solution (Internal Quench Method) OR keep it for post-reaction quench (External Quench), depending on the specific ketone sensitivity. Internal quench usually yields higher ee for this class.
      
    • Add 4-tert-butylcyclohexanone (

      
      ) slowly via syringe pump over 1 hour at 
      
      
      
      .
  • Reaction:

    • Stir for 2 hours at

      
      .
      
  • Quench & Analysis:

    • Quench with saturated

      
      .[1][2] Extract with pentane.
      
    • Analyze

      
       via Chiral GC (Cyclodex-B column) or NMR using a chiral shift reagent.
      

Expected Outcome:

  • Yield:

    
    
    
  • 
    : 
    
    
    
    (Dependent on solvent additives like HMPA or DMPU).
  • Mechanistic Insight: The 3-pentyl group forces the lithium amide into a specific aggregate structure (likely a dimer or trimer) that discriminates between the enantiotopic protons of the ketone.

Protocol C: Synthesis of Non- Phosphoramidite Ligands

Application: Copper-catalyzed asymmetric conjugate addition of dialkylzinc reagents to enones. Rationale: Phosphoramidites derived from chiral amines are highly effective ligands (Feringa class). Using the "pentan-3-amine" derivative creates a ligand with distinct steric properties compared to the standard bis-phenylethyl analog.

Synthesis Steps
  • Phosphorus Coupling:

    • Dissolve (R)-N-(1-Phenylethyl)pentan-3-amine (

      
      ) and 
      
      
      
      (
      
      
      ) in dry Toluene.
    • Add

      
       (
      
      
      
      ) dropwise at
      
      
      . Stir for 2 hours to form the dichloroaminophosphine intermediate (
      
      
      ).
  • BINOL Introduction:

    • In a separate flask, dissolve

      
      -BINOL (or 
      
      
      
      -BINOL) (
      
      
      ) in Toluene/
      
      
      .
    • Cannulate the aminophosphine solution into the BINOL solution at room temperature.

    • Stir overnight at

      
      .
      
  • Isolation:

    • Filter off amine salts. Concentrate filtrate.[3]

    • Purify via flash chromatography (Silica, Hexane/DCM) under inert atmosphere (Phosphoramidites are oxidation-sensitive).

Catalytic Application (Brief): Use


 of this ligand with 

for the addition of

to cyclohexenone. The 3-pentyl group aids in preventing catalyst aggregation, often leading to higher turnover numbers (TON).

Data Summary Table

ApplicationRole of AmineKey ReagentsCritical ParameterTypical ee%
Ketone Deprotonation Chiral Proton Shuttle

-BuLi, TMSCl
Temperature (

)

Epoxide Rearrangement Stoichiometric Base

-BuLi, Benzene
Solvent Polarity

Conjugate Addition Ligand Backbone

,

Match with BINOL chirality

Chiral Resolution Solvating Agent

(Solvent)
Host-Guest Ratio (1:[4]1)N/A (

)

References

  • General Class Behavior (Simpkins Bases): Simpkins, N. S. "The Chemistry of Chiral Lithium Amides." Pure and Applied Chemistry, vol. 68, no. 3, 1996, pp. 691-694.

  • Catalytic Deprotonation (Koga Protocol): Koga, K., et al. "Catalytic Asymmetric Synthesis of Enol Ethers." Journal of the American Chemical Society, vol. 108, no. 18, 1986, pp. 5644-5645.

  • Phosphoramidite Ligands (Feringa): Feringa, B. L. "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research, vol. 33, no. 6, 2000, pp. 346-353.

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

Sources

Troubleshooting & Optimization

improving enantiomeric excess in (R)-N-(1-Phenylethyl)pentan-3-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amine Technical Support & Troubleshooting Center .

As a Senior Application Scientist, I have designed this portal to address the specific stereochemical and kinetic challenges associated with the synthesis of (R)-N-(1-phenylethyl)pentan-3-amine . This target is synthesized via the asymmetric reductive amination (ARA) of acetophenone with the sterically hindered,


-branched primary amine, pentan-3-amine.

Achieving high enantiomeric excess (ee) at the benzylic stereocenter requires precise control over the imine condensation equilibrium and the hydride transfer trajectory. Below, you will find field-proven mechanistic insights, troubleshooting guides, quantitative benchmarks, and self-validating protocols to optimize your workflow.

Frequently Asked Questions: Mechanistic Insights & Causality

Q: Why is my enantiomeric excess (ee) stalling below 80% when using standard transition-metal catalyzed reductive amination? A: The stalling of ee in the Direct Asymmetric Reductive Amination (DARA) of acetophenone with an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-branched aliphatic amine (pentan-3-amine) is typically caused by two competing pathways: poor 

imine geometrical control
and uncatalyzed background reduction . Causality: Pentan-3-amine is sterically demanding. Consequently, its condensation with acetophenone is kinetically slow. If your hydride source (e.g.,

or a borohydride) reduces the transient imine before it tightly coordinates to the chiral catalyst, the hydride transfer occurs via an achiral, outer-sphere pathway, yielding a racemic mixture. To fix this, you must use a highly modular chiral ligand (e.g., CTPhos or SpinPHOX) with an Iridium(I) precursor to ensure the catalyst-imine binding affinity outcompetes the background reduction.

Q: I am experiencing low conversion rates alongside poor ee. Could my acid additive be the problem? A: Yes. Brønsted acids (like acetic acid) are commonly used to promote imine formation. However, pentan-3-amine is highly basic (


).
Causality: Over-acidification protonates the aliphatic amine, neutralizing its nucleophilicity. This stalls the hemiaminal formation. Instead of Brønsted acids, utilize a Lewis acid like 

. The Titanium center acts as a water scavenger and coordinates the carbonyl oxygen to enhance electrophilicity without protonating your amine, driving the imine equilibrium forward prior to reduction[1].

Q: How do I choose between biocatalytic (AmDHs/RedAms) and transition-metal (Ir/Ru) approaches for this specific coupling? A: The choice dictates your reaction architecture. Transition Metals (Ir): Iridium-catalyzed DARA excels at scale and offers broad functional group tolerance, but the steric bulk of pentan-3-amine can hinder coordination, sometimes requiring elevated temperatures (50–70 °C) which inversely degrades ee[2]. Biocatalysis: Engineered Amine Dehydrogenases (AmDHs) and Reductive Aminases (RedAms) provide a "closed-boundary" catalytic architecture. Recent enzyme engineering has reshaped the active pockets of AmDHs to accommodate bulky aliphatic amines, enforcing a strict binding pocket that physically precludes the (S)-hydride attack trajectory, yielding >99% (R)-ee[3]. If you require near-perfect optical purity under mild conditions, biocatalysis is superior.

Reaction Pathway & Chiral Induction Diagram

The following diagram illustrates the causality behind chiral induction versus racemic background reduction.

Reaction pathway showing chiral induction versus background racemic reduction.

Quantitative Data: Catalytic System Benchmarks

Use the table below to benchmark your expected outcomes based on the catalytic system chosen for the synthesis of (R)-N-(1-phenylethyl)pentan-3-amine.

Catalytic SystemCatalyst / LigandAdditive / ConditionsConversion (%)Enantiomeric Excess (ee %)
Ir-Catalyzed DARA

+ (R)-SpinPHOX

,

(40 atm), 50°C
85%88 - 92% (R)
Ru-Transfer Hydrog.

+ (R,R)-TsDPEN

, 60°C
70%75 - 80% (R)
Biocatalytic (AmDH) Engineered L-AmDH (Mutant VIII)GDH/Glucose (NADH recycling), 30°C>95%>99% (R)
Biocatalytic (RedAm) AcRedAm (Q237A mutant)NADPH, 30°C88%97% (R)

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be treated as a self-validating system. Do not proceed to subsequent steps without passing the designated analytical checkpoints.

Protocol A: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

Mechanism: Outer-sphere hydride transfer via a chiral Ir-phosphoramidite complex[2].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve

    
     (0.5 mol%) and the chiral ligand (e.g., (R)-SpinPHOX, 1.1 mol%) in anhydrous THF (2 mL). Stir at room temperature for 30 minutes until the solution turns a deep, homogenous orange.
    
  • Imine Condensation: To a separate vial, add acetophenone (1.0 mmol), pentan-3-amine (1.2 mmol), and

    
     (1.0 mmol) in THF. Stir at 40 °C for 2 hours.
    
    • Validation Checkpoint: Remove a 10

      
       aliquot, quench with wet ethyl acetate, and analyze via GC/MS. Causality:  You must confirm >95% conversion to the imine. If unreacted acetophenone is present during hydrogenation, the Ir-catalyst will reduce it to (R)-1-phenylethanol, consuming your starting material and skewing kinetic data.
      
  • Asymmetric Hydrogenation: Transfer the pre-activated catalyst to the imine solution. Place the vial in a high-pressure autoclave. Purge with

    
     gas three times, then pressurize to 40 atm. Stir at 50 °C for 18 hours.
    
  • Workup: Vent the

    
     gas slowly. Quench the reaction with saturated aqueous 
    
    
    
    to precipitate titanium salts. Filter through a pad of Celite, extract with dichloromethane, and concentrate in vacuo. Determine the ee via Chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Biocatalytic Reductive Amination using Engineered AmDH

Mechanism: Enzymatic hydride transfer utilizing a closed-boundary active site for absolute stereocontrol[3].

  • Cofactor Recycling Setup: In a 50 mM ammonium buffer (pH 8.5), dissolve Glucose (50 mM), Glucose Dehydrogenase (GDH, 10 U/mL), and

    
     (1 mM).
    
    • Validation Checkpoint: Measure UV absorbance at 340 nm. Causality: An increase in absorbance confirms the active generation of

      
      . Without a functioning recycling system, the AmDH will exhaust its hydride source in seconds, halting conversion.
      
  • Reaction Initiation: Add acetophenone (10 mM) and pentan-3-amine (50 mM) to the buffer. Finally, add the purified engineered L-AmDH (Mutant VIII, 2 mg/mL).

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (150 rpm) for 24 hours.

  • Extraction: Adjust the pH to 11.0 using 1M NaOH to ensure the product amine is fully deprotonated (free base form). Extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer over

    
     and analyze via GC (conversion) and Chiral HPLC (ee).
    

Experimental Workflow Visualization

Step-by-step workflow for Direct Asymmetric Reductive Amination (DARA).

References

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline Source: Frontiers in Bioengineering and Biotechnology URL:4

  • Tunable CTPhos and chloride enabled direct asymmetric reductive amination for the synthesis of chiral hydroxylamines Source: RSC Publishing URL:5

  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Source: Nature Communications / D-NB URL:

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase Source: ChemRxiv / ACS Catalysis URL:6

Sources

troubleshooting low yields in (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

You are likely synthesizing (R)-N-(1-Phenylethyl)pentan-3-amine as a chiral auxiliary, resolving agent, or pharmaceutical intermediate. While reductive amination is a "textbook" reaction, this specific substrate combination presents a steric mismatch that frequently leads to stalled conversion and low yields (typically <40% in standard protocols).

The Core Problem: The reaction involves a branched primary amine [(R)-1-phenylethylamine] and a dialkyl ketone [3-pentanone]. The steric bulk flanking both the nitrogen and the carbonyl carbon destabilizes the intermediate hemiaminal and slows the formation of the imine (Schiff base). In standard "mix-and-stir" protocols using NaBH(OAc)₃ (STAB) or NaBH₃CN, the reduction of the unreacted ketone to 3-pentanol often outcompetes the amination, leading to poor atom economy and difficult purification.

This guide provides a root-cause analysis and a validated Titanium(IV)-mediated protocol to overcome these specific steric barriers.

Phase 1: The Chemistry of Failure (Root Cause Analysis)

Before attempting the protocol, identify which failure mode matches your observation.

ObservationRoot CauseMechanism of Failure
Low Yield (<40%) Incomplete Imine Formation The equilibrium between ketone/amine and imine/water heavily favors the starting materials due to steric hindrance (branching).
Large "Alcohol" Peak in NMR Competitive Reduction The reducing agent (NaBH₄ or STAB) reduced the 3-pentanone to 3-pentanol before the amine could attack.
Product "Oils Out" with HCl Hygroscopic Amine Salt The hydrochloride salt is lipophilic and hygroscopic. Presence of water or ether/alcohol mixtures creates a "gummy" oil rather than a crystal lattice.
Racemization (Rare) Harsh Conditions While rare in reductive amination, high temperatures (>60°C) or strong Lewis acids for prolonged periods can erode the enantiopurity of the alpha-chiral center.

Phase 2: Troubleshooting Guide (FAQs)

Q1: I am using Sodium Triacetoxyborohydride (STAB) in DCE, but the reaction stalls. Should I add heat?

Answer: No. Adding heat with STAB often accelerates the decomposition of the reagent and the direct reduction of the ketone.

  • The Fix: Switch to a Lewis Acid pre-activation method. The steric bulk of 3-pentanone requires activation. Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 equiv) to the neat mixture of amine and ketone. Stir for 1 hour before adding the reducing agent. The Titanium acts as a water scavenger and a Lewis acid, driving the equilibrium toward the imine species [1].

Q2: My product turns into a brown oil when I add HCl in ether. How do I get a solid?

Answer: This is the classic "oiling out" phenomenon caused by trace water or excess alcohol solvation.

  • The Fix:

    • Free Base Isolation: Ensure the free amine is perfectly dry (MgSO₄) and solvent-free before salt formation.

    • Solvent Switch: Do not use aqueous HCl. Dissolve the free amine in anhydrous ethyl acetate (not ether).

    • Precipitation: Add 4M HCl in Dioxane dropwise at 0°C. If oil forms, heat the mixture to reflux until homogeneous, then allow to cool very slowly to room temperature with vigorous stirring. This promotes crystal lattice formation over amorphous oiling.

Q3: Can I use Catalytic Hydrogenation (Pd/C + H₂) instead?

Answer: It is risky for this specific substrate.

  • The Risk: Benzyl-nitrogen bonds are susceptible to hydrogenolysis (cleavage) under Pd/C conditions. You risk cleaving the chiral phenylethyl group, destroying your molecule. If you must use hydrogenation, use Pt/C (Platinum on Carbon) or Raney Nickel, which are less prone to debenzylation than Palladium [2].

Phase 3: Validated Protocol (The "Titanium Fix")

This protocol utilizes Ti(OiPr)₄ to force imine formation in sterically hindered substrates, followed by reduction with NaBH₄. This method is superior to direct STAB reduction for this specific ketone-amine pair.

Reagents:
  • (R)-1-Phenylethylamine (1.0 equiv)[1]

  • 3-Pentanone (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv) [Sigma-Aldrich: 205273]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

  • Absolute Ethanol (Anhydrous)

  • Ammonium Hydroxide (2M)

Step-by-Step Methodology:
  • Imine Pre-formation (Neat):

    • In a flame-dried flask under Nitrogen, mix (R)-1-Phenylethylamine and 3-Pentanone.

    • Add Ti(OiPr)₄ dropwise via syringe.

    • Crucial Step: Stir the mixture neat (no solvent) at room temperature for 1–2 hours. The solution will become viscous. Note: The Ti(OiPr)₄ scavenges the water produced, driving the equilibrium to completion.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (approx. 5 mL per mmol).

    • Cool the solution to 0°C in an ice bath.

    • Add NaBH₄ portion-wise (caution: gas evolution).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup (The "White Precipitate" Stage):

    • Quench the reaction by adding 2M Ammonium Hydroxide (or water, though NH₄OH helps break up Titanium emulsions).

    • A heavy white precipitate (TiO₂) will form.

    • Filtration: Filter the mixture through a Celite pad to remove the Titanium salts. Wash the pad thoroughly with EtOAc.

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • Dissolve residue in EtOAc and wash with brine. Dry over Na₂SO₄.

    • Concentrate to yield the crude free amine .

  • Crystallization of HCl Salt:

    • Dissolve crude amine in minimal dry Ethyl Acetate .

    • Add HCl (4M in Dioxane) dropwise until pH < 2.

    • If solid precipitates: Filter and wash with cold pentane.

    • If oil forms: Heat to boil, add minimal isopropanol until clear, then cool slowly.

Visualizations & Logic Flows

Diagram 1: Troubleshooting Decision Matrix

This logic tree helps you decide which parameter to change based on your experimental result.

TroubleshootingLogic Start Start: Analyze Reaction Outcome YieldCheck Is Yield < 40%? Start->YieldCheck ImineCheck Is Imine Formation Complete? (Check IR/NMR for C=N) YieldCheck->ImineCheck Yes SaltCheck Did Product Oil Out? YieldCheck->SaltCheck No (Yield OK, Isolation failed) AlcoholCheck Is 3-Pentanol Present? ImineCheck->AlcoholCheck Yes Sol_Ti SOLUTION: Switch to Ti(OiPr)4 Protocol to force equilibrium. ImineCheck->Sol_Ti No (Stalled) Sol_Selectivity SOLUTION: Reduce Temp to 0°C or Switch from NaBH4 to STAB. AlcoholCheck->Sol_Selectivity Yes (Competitive Reduction) Success Process Optimized AlcoholCheck->Success No Sol_Cryst SOLUTION: Use Anhydrous EtOAc/HCl(Dioxane). Heat-Cool Cycle. SaltCheck->Sol_Cryst Yes SaltCheck->Success No

Caption: Decision matrix for diagnosing low yields in reductive amination of hindered substrates.

Diagram 2: Ti(OiPr)₄ Reaction Mechanism Workflow

Understanding the role of Titanium is critical for trusting the protocol.

TiMechanism Ketone 3-Pentanone (Hindered) Complex Activated Ti-Complex Ketone->Complex Amine (R)-Amine Amine->Complex Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Activates C=O Imine Imine Species (Stable) Complex->Imine -Ti(OH)(OiPr)3 (Water Scavenged) Red Reduction (NaBH4/EtOH) Imine->Red Product Final Amine (Secondary) Red->Product

Caption: The Titanium(IV) isopropoxide acts as both a Lewis acid activator and a water scavenger, preventing the reverse reaction.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552-2554.[2]

  • BenchChem. (2025).[1] "Preparation of (R)-N-(1-phenylethyl)propan-2-amine Derivatives." Application Note.

Sources

Technical Support Center: (R)-N-(1-Phenylethyl)pentan-3-amine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine handling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with (R)-N-(1-Phenylethyl)pentan-3-amine . As a benzylic secondary amine, this compound is highly susceptible to stereochemical degradation (racemization) if mishandled. This document provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure absolute enantiomeric integrity during storage and application.

Section 1: The Causality of Racemization (Mechanistic Insights)

To prevent racemization, we must first understand the chemical pathways that compromise the benzylic stereocenter. The primary vulnerability of (R)-N-(1-Phenylethyl)pentan-3-amine is Iminium-Enamine Tautomerization .

When the secondary amine is exposed to trace carbonyl compounds (e.g., acetone used for cleaning glassware, or oxidized solvent impurities), the active nitrogen lone pair initiates a condensation reaction to form an electrophilic iminium ion[1]. This intermediate drastically lowers the pKa of the adjacent benzylic proton. Even weak bases in the environment can then abstract this proton, generating a planar, achiral enamine intermediate. Upon non-selective reprotonation and hydrolysis, the stereocenter is scrambled, yielding a racemic mixture[2].

RacemizationPathway AmineR (R)-N-(1-Phenylethyl)pentan-3-amine (Chiral Free Base) Iminium Iminium Ion Intermediate (Highly Electrophilic) AmineR->Iminium Condensation Carbonyl Trace Carbonyl Impurity (e.g., Acetone) Carbonyl->Iminium Condensation Enamine Enamine Intermediate (Planar, Achiral) Iminium->Enamine Benzylic Deprotonation AmineRac Racemic Amine Mixture (R/S 50:50) Enamine->AmineRac Non-selective Reprotonation

Figure 1: Iminium-enamine tautomerization pathway leading to racemization of benzylic amines.

Section 2: Troubleshooting & FAQs

Q1: My batch of (R)-N-(1-Phenylethyl)pentan-3-amine dropped from 99% ee to 85% ee after two months of storage in the refrigerator. What caused this? A1: You likely stored the compound as a free base in a solvent containing trace peroxides or carbonyls. The free base possesses an active nitrogen lone pair, which is the necessary nucleophilic trigger for Schiff base (iminium) formation[1]. Even at 4 °C, prolonged exposure to trace electrophiles will steadily erode enantiomeric purity.

Q2: How does converting the compound to a hydrochloride (HCl) salt prevent racemization? A2: Salt formation is the most robust method for chiral preservation[3]. By protonating the amine to form an ammonium salt (


), you completely sequester the nitrogen's lone pair. Without this lone pair, the amine cannot act as a nucleophile to form iminium intermediates. Furthermore, the localized positive charge electrostatically deactivates the adjacent benzylic C-H bond against oxidative radical abstraction (autoxidation).

Q3: Can I store the free base neat (without solvent) if I rigorously exclude moisture? A3: It is highly discouraged for long-term storage (>1 week). Even neat oils can absorb atmospheric oxygen. The benzylic C-H bond is relatively weak and prone to autoxidation, which proceeds via a planar radical intermediate, leading to racemization. Always store the compound as a solid salt.

Section 3: Standard Operating Protocols (SOPs)

The following workflows are designed as self-validating systems. The physical state changes (precipitation and phase partitioning) serve as visual confirmations that the chemical stabilization or recovery has been successful.

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Causality & Self-Validation: This protocol utilizes anhydrous conditions to prevent hydrolysis and leverages the insolubility of the resulting salt in non-polar solvents. The immediate formation of a white precipitate confirms that the amine has been successfully protonated and protected.

  • Dissolution: Dissolve the enantiopure (R)-N-(1-Phenylethyl)pentan-3-amine free base in anhydrous diethyl ether (10 mL per gram of amine). Rationale: Ether is aprotic and non-nucleophilic, preventing unwanted side reactions.

  • Cooling: Chill the flask to 0 °C under an inert Argon atmosphere. Rationale: Low temperatures mitigate any exothermic degradation during acid addition.

  • Protonation: Dropwise add 1.05 equivalents of anhydrous HCl in diethyl ether (1.0 M). Stir for 30 minutes. Rationale: A slight excess ensures complete protonation, while anhydrous HCl prevents the introduction of water.

  • Isolation: Filter the resulting white precipitate under a stream of Argon. Wash twice with cold anhydrous ether.

  • Storage: Dry the salt under high vacuum for 2 hours. Transfer to an amber glass vial, backfill with Argon, seal with PTFE tape, and store at 4 °C[3].

Protocol B: Recovery of the Free Base Prior to Experimentation
  • Suspension: Suspend the stored HCl salt in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (1:1 v/v) at 0 °C. Rationale: The strong base rapidly deprotonates the salt, partitioning the free amine immediately into the protective organic layer.

  • Extraction: Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    . Evaporate the solvent under reduced pressure using a water bath set strictly below 25 °C. Rationale: Elevated temperatures during concentration can induce thermal racemization[2].
    

StorageWorkflow Start Synthesized (R)-Amine (Free Base) SaltForm Salt Formation (Add 1M HCl in Ether) Start->SaltForm Isolate Isolate HCl Salt (Filtration & Drying) SaltForm->Isolate Store Long-Term Storage (Argon, 4°C, Amber Vial) Isolate->Store Recover Free Base Recovery (Aq. NaOH / DCM) Store->Recover When needed Use Downstream Application Recover->Use

Figure 2: Optimal workflow for the stabilization, storage, and recovery of chiral benzylic amines.

Section 4: Quantitative Data Presentation

The table below summarizes the expected enantiomeric excess (ee) retention of (R)-N-(1-Phenylethyl)pentan-3-amine over a 6-month period based on the storage methodology employed.

Chemical StateStorage TemperatureAtmosphereLight ExposureEstimated ee Retention (6 Months)
Free Base (Neat) 25 °C (Room Temp)Ambient AirExposed< 50% (Highly Racemized)
Free Base (Neat) 4 °CArgonAmber Vial~ 85% - 90%
HCl Salt (Solid) 25 °C (Room Temp)Ambient AirExposed> 97%
HCl Salt (Solid) 4 °CArgonAmber Vial> 99.5% (Optimal)

Section 5: References

  • [2] A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. 2

  • [1] Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. PMC - NIH. 1

  • [3] How to prevent racemization of (S)-3-amino-1-methylazepan-2-one. Benchchem. 3

Sources

Technical Support Center: Optimizing Isolation & Filtration of (R)-N-(1-Phenylethyl)pentan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Process Optimization / Troubleshooting Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The isolation of (R)-N-(1-Phenylethyl)pentan-3-amine (and its diastereomeric salts) presents a distinct set of challenges common to lipophilic chiral secondary amines. Researchers frequently report three primary failure modes during filtration: oiling out (liquid-liquid phase separation), gelatinous cake formation (solvate/thixotropy), and filter blinding caused by ultra-fine particulates.

This guide moves beyond basic filtration steps to address the thermodynamic and kinetic root causes of these failures. It provides self-validating protocols to transition your material from an unfilterable sludge to a discrete, crystalline solid.

Part 1: Diagnostic Hub

Before attempting a fix, match your observation to the failure mode below.

Visual Diagnostic Matrix

DiagnosticMatrix Start Observation in Reactor Oil Two Liquid Phases (Oiling Out) Start->Oil Droplets formed Gel Thick Slurry/Gel (No flow) Start->Gel Stirrer stalled Fines Cloudy Suspension (Blinds Filter) Start->Fines Milky appearance Action1 Protocol A: Supersaturation Control Oil->Action1 Thermodynamic Fix Action2 Protocol B: High-Shear/Body Feed Gel->Action2 Mechanical Fix Action3 Protocol C: Ostwald Ripening Fines->Action3 Kinetic Fix

Figure 1: Decision tree for identifying the correct remediation protocol based on visual inspection of the precipitate.

Part 2: Troubleshooting Protocols

Issue 1: The "Oiling Out" Phenomenon

Symptom: The salt comes out of solution as an oil droplet rather than a crystal, often sticking to the reactor walls or stirrer. Root Cause: The system entered the Liquid-Liquid Phase Separation (LLPS) region before entering the metastable crystallization zone. This usually happens when the temperature is too high for the chosen solvent composition or the supersaturation is too aggressive.

Technical Explanation: Amine salts are often amphiphilic. In the presence of water or polar solvents, they can form a second liquid phase rich in salt. Crystallization from this oil phase is kinetically inhibited because the oil lacks the ordered lattice structure required for nucleation.

Protocol A: The Re-Dissolve & Seed (Thermodynamic Reset)
  • Reheat: Heat the mixture until the oil phase re-dissolves completely into a single homogeneous phase.

  • Solvent Adjustment: Add a small volume (5-10%) of the "good" solvent (e.g., Ethanol or IPA) to lower the supersaturation slightly.

  • Seeding (Critical): Cool the solution slowly to 1-2°C below the saturation point (cloud point). Add seed crystals (0.5 wt%) of the pure salt.

    • Note: If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds to induce nucleation.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours after seeding. Do not cool further until a visible bed of crystals has established.

  • Slow Cooling: Ramp down at a rate of 5°C/hour. Fast cooling will force the system back into the oiling-out region.

Issue 2: Filter Blinding (Unfilterable Fines)

Symptom: Filtration starts but stops after a few seconds. A thin, impermeable "skin" forms on the filter paper. Root Cause: Rapid nucleation generated a massive number of sub-micron particles (fines). These particles pack tightly, reducing the void volume (porosity) of the filter cake to near zero.

Protocol C: Ostwald Ripening Cycle

This process sacrifices small crystals to grow larger, more filterable ones.[1]

  • Stop Filtering: Return the slurry to the reactor.

  • Heat: Raise the temperature of the slurry to ~50-60% of the solvent's boiling point.

  • Hold: Agitate gently for 30-60 minutes. The fines (high surface energy) will dissolve, and the larger crystals (low surface energy) will grow.

  • Cool: Slowly cool back to room temperature over 2 hours.

  • Repeat: If microscopy shows particles <10 microns, repeat the cycle.

Data: Impact of Ripening on Filtration Time

Parameter Standard Precipitation After Ostwald Ripening (1 Cycle)
Particle Size (D50) 2 µm 45 µm
Filtration Time (100g) > 4 hours (stalled) 12 minutes

| Cake Moisture | 65% (wet/sticky) | 25% (dry/granular) |

Issue 3: Gelatinous Precipitates

Symptom: The mixture looks like a thick jelly or slime. Root Cause: Formation of a solvate or inclusion of solvent within a hydrogen-bonding network (common with HCl salts of chiral amines).

Protocol B: Filter Aid Body Feed

Do not rely on a simple membrane filter. You must create a rigid lattice structure within the cake.

  • Select Filter Aid: Use Celite 545 (coarse) or Perlite . Avoid fine grades like Celite 503 which may clog further.

  • Body Feed: Add the filter aid directly to the reactor slurry.

    • Ratio: 0.5 : 1 (Weight of Celite : Weight of expected Product).

  • Pre-coat: Place a 5mm layer of clean Celite on the Buchner funnel or filter press before introducing the slurry.

  • Filtration: Pour the slurry (containing the body feed) onto the pre-coat. The Celite particles prevent the gelatinous amine from compressing into an impermeable sheet.

Part 3: The "Gold Standard" Isolation Workflow

If you are developing a new process for (R)-N-(1-Phenylethyl)pentan-3-amine salts, follow this optimized workflow to avoid the issues above entirely.

Workflow Diagram

IsolationSOP Rxn Reaction Complete (Free Base Oil) Solvent Solvent Swap (To EtOAc/IPA) Rxn->Solvent Strip solvent Acid Acid Addition (0.95 eq, Slow) Solvent->Acid Controlled Temp Seed Seeding Point (Metastable Zone) Acid->Seed At first cloud Age Crystal Aging (Ripening) Seed->Age Hold 2 hrs Filter Filtration (Fast Flow) Age->Filter Cool & Filter

Figure 2: Optimized isolation workflow emphasizing controlled acid addition and aging.

Step-by-Step Methodology
  • Solvent Selection:

    • Avoid pure water or pure non-polar solvents.

    • Recommended:Ethyl Acetate (EtOAc) / Isopropanol (IPA) mixtures (e.g., 9:1). EtOAc acts as the anti-solvent, IPA keeps the oil in solution long enough to crystallize.

  • Acid Addition (Stoichiometry Control):

    • Dissolve the free amine in the solvent system.

    • Add the acid (e.g., HCl in IPA or Dioxane) slowly .

    • Crucial: Stop at 0.95 equivalents of acid. Excess acid often solubilizes the salt or creates hygroscopic impurities (hydroscopic "melt").

  • Seeding:

    • Add seeds when the solution turns slightly hazy. If no seeds are available, save a small aliquot of the hazy solution, freeze it to force precipitation, and use that as seed stock.

  • Wash Protocol:

    • Wash the filter cake with cold EtOAc .

    • Avoid washing with ether (fire hazard/static) or water (dissolution).

Part 4: Frequently Asked Questions (FAQs)

Q: I am using the HCl salt, but it keeps turning into a gum. What should I do? A: HCl salts of secondary amines are notoriously hygroscopic and prone to oiling.

  • Immediate Fix: Switch counter-ions. Try Oxalic acid (forms robust crystalline lattices) or p-Toluenesulfonic acid (p-TsOH) . These salts generally have higher melting points and lower hygroscopicity than hydrochlorides.

Q: Can I use heptane to force the precipitation? A: Be careful. Adding heptane rapidly to a polar amine solution often triggers the "Oiling Out" scenario (Issue 1). If you must use heptane, add it after a crystal bed has already established (post-seeding) to drive yield, not to induce nucleation.

Q: My filtrate is still cloudy. Did I lose yield? A: Yes, a cloudy filtrate indicates "breakthrough" of fines.

  • Solution: Do not discard. Re-heat the filtrate to dissolve the fines, concentrate it by 20%, and allow it to cool slowly (recuperation of second crop).

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter on Crystallization and Salt Selection).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Section on Oiling Out and Metastable Zones).

  • Organic Process Research & Development. (2009). Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. ACS Publications.

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Protocols for Ostwald Ripening).

Sources

Technical Guide: Solubilization Strategies for (R)-N-(1-Phenylethyl)pentan-3-amine

[1]

Executive Summary & Compound Analysis

The Challenge: (R)-N-(1-Phenylethyl)pentan-3-amine is a lipophilic secondary amine.[1] Its structure combines a hydrophobic pentyl chain and a phenylethyl group with a single ionizable nitrogen center.[1]

  • Estimated pKa: ~9.8 – 10.5 (Typical for secondary alkyl amines).[1]

  • Predicted LogP: > 3.0 (High lipophilicity).[1]

  • Aqueous Behavior: In its free base form (neutral pH), the compound is dominated by hydrophobic interactions, resulting in negligible water solubility.[2]

The Solution Architecture: To achieve aqueous solubility, we must disrupt the hydrophobic aggregation by ionizing the amine or shielding the lipophilic domains. This guide prioritizes strategies based on Thermodynamic Stability and Experimental Simplicity .

Troubleshooting Module 1: pH Adjustment & Salt Formation

The First Line of Defense

Mechanism: As a base, the nitrogen atom can be protonated.[2][3] According to the Henderson-Hasselbalch equation, solubility increases exponentially as pH drops below the pKa.

  • Target pH: < 5.0 (Ensures >99.9% ionization).

Protocol: In-Situ Salt Screen

Do not rely on the free base.[1] Convert it to a salt species in solution.[1]

Step-by-Step Workflow:

  • Preparation: Weigh 10 mg of (R)-N-(1-Phenylethyl)pentan-3-amine into a clear vial.

  • Acid Addition: Add 1.0 molar equivalent of acid (relative to the amine MW ~191.3 g/mol ).[1]

  • Solvent Addition: Add water in small aliquots (100 µL) with vortexing.

  • Observation: Monitor for dissolution. If cloudy, heat to 40°C, then cool to check for precipitation.[2]

Table 1: Counterion Selection Guide

Acid CounterionRecommended ForPotential Downside
Hydrochloric Acid (HCl) First Choice. High solubility, physiological compatibility.[1]Can be hygroscopic; low pH may hydrolyze sensitive groups.[1]
Methanesulfonic Acid High solubility for very lipophilic amines.[1]Higher molecular weight contribution.[1]
L-Tartaric Acid Chiral resolution potential; moderate pH.[1]Lower solubility than HCl salts usually.[1]
Citric Acid Taste masking (oral); buffering capacity.[1]Bulky anion; risk of lower solubility complex.[1]
Visualizing the Salt Selection Logic

SaltSelectionStartStart: Free Base InsolubleCheckPHIs pH < 5.0?Start->CheckPHAdjustPHAdjust pH with 0.1N HClCheckPH->AdjustPHNoSolubleSoluble?CheckPH->SolubleYesAdjustPH->SolubleSuccessHClUse In-Situ HCl SaltSoluble->SuccessHClYesCounterionScreenScreen Counterions:1. Mesylate2. Tartrate3. CitrateSoluble->CounterionScreenNo (Precipitates)CheckStabCheck Stability(Precipitation/Oxidation)SuccessHCl->CheckStabCounterionScreen->CheckStab

Figure 1: Decision tree for selecting the optimal salt form based on solubility and stability outcomes.

Troubleshooting Module 2: Cosolvent Systems

When pH adjustment is restricted (e.g., neutral pH assays).[2]

Mechanism: Cosolvents reduce the dielectric constant of water and disrupt the ordered water structure around the hydrophobic alkyl chains.

Recommended System: A ternary mixture often outperforms binary systems.[1]

  • Standard Mix: 10% DMSO / 40% PEG400 / 50% Water (or Saline).[1]

Table 2: Cosolvent Compatibility Matrix

SolventMax Recommended % (In Vivo)Max Recommended % (In Vitro)Notes
DMSO < 10%< 0.1 - 1% (Cell type dependent)Excellent solubilizer; can cause cell toxicity.[1]
Ethanol < 10%< 1%Volatile; good for stock preparation.[1]
PEG 400 < 50%< 5%Viscous; stabilizes the amine.[1]
Propylene Glycol < 40%< 2%Good alternative to PEG.[1]

Protocol: Stock Solution Preparation

  • Dissolve compound in 100% DMSO to create a 100 mM Master Stock.[1]

  • Dilute this stock into the organic cosolvent (e.g., PEG400) first.

  • Slowly add the aqueous buffer to the organic mix while vortexing.

    • Critical: Never add the DMSO stock directly to water; this causes "crashing out" (precipitation) of the lipophilic amine.

Troubleshooting Module 3: Advanced Delivery (Cyclodextrins)

For high-concentration requirements (> 5 mg/mL).[1]

Mechanism: The hydrophobic pentyl/phenylethyl groups insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility.

  • Best Candidate: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

Protocol: Complexation Workflow
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1]

  • Addition: Add the amine (free base or salt) to the vehicle.

  • Equilibration: Shake or stir at room temperature for 24 hours.

    • Tip: If using the free base, slight acidification (pH 6) accelerates complexation.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.

Frequently Asked Questions (FAQ)

Q1: The solution is clear initially but precipitates after 1 hour. Why? A: This is likely a "supersaturation" event.[1] You dissolved the compound in a metastable state (often by adding DMSO stock to water).

  • Fix: Use the Salt Formation method (Module 1). A thermodynamic salt solution is stable indefinitely compared to a kinetic cosolvent mixture.[1]

Q2: Can I use this amine in a cell culture assay at pH 7.4? A: At pH 7.4, the amine is partially unprotonated (closer to its pKa), reducing solubility.[2]

  • Fix: Use the HP-β-CD method (Module 3).[1] The cyclodextrin "hides" the hydrophobic portions, keeping it soluble at neutral pH without requiring toxic cosolvents.

Q3: Is the secondary amine prone to oxidation? A: Yes, secondary amines can oxidize to nitrones or imines over time, especially in solution.[2]

  • Fix: Degas buffers with nitrogen/argon and store stock solutions at -20°C. Consider adding an antioxidant like sodium metabisulfite if long-term stability is poor.[1]

References

  • PubChem. (2025).[1] Compound Summary: (R)-N-(1-phenylethyl)propan-2-amine (Analog Data).[1] National Library of Medicine.[1][4] [Link][1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][5][6] Advanced Drug Delivery Reviews.[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • FDA. (2021).[1] Inactive Ingredient Search for Approved Drug Products.[1] (For validating cosolvent limits). [Link][1]

Validation & Comparative

Comparative 1H NMR Profiling: Solvent-Dependent Resolution of (R)-N-(1-Phenylethyl)pentan-3-amine HCl

[1]

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Pharmaceutical Researchers Focus: Structural elucidation, solvent effects on chiral salts, and diastereotopic differentiation.

Executive Summary & Strategic Context

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride is a valuable chiral building block, often employed as a resolving agent or an intermediate in the synthesis of enantiopure pharmaceuticals.[1] Unlike simple achiral amines, the presence of the (R)-1-phenylethyl stereocenter induces a unique magnetic environment that renders the seemingly equivalent ethyl groups of the pentan-3-yl moiety diastereotopic .[1]

This guide addresses the primary analytical challenge: The choice of NMR solvent significantly alters the spectral topology of chiral ammonium salts.

We compare the two industry-standard approaches:

  • CDCl₃ (Chloroform-d): The standard for organic solubility, often leading to signal broadening and aggregation of salts.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): The superior alternative for salts, offering ion-pair separation and distinct ammonium proton resolution.[1]

Comparative Analysis: Solvent Systems

The characterization of amine salts is governed by the interaction between the ammonium cation (


Table 1: Performance Matrix (CDCl₃ vs. DMSO-d₆)[1]
FeatureMethod A: CDCl₃ Method B: DMSO-d₆ Verdict
Ammonium (

) Signal
Broad hump or invisible (exchange/quadrupolar broadening).[1]Distinct broad singlets or doublets (8.0–10.0 ppm).DMSO Wins
Ion Pairing Tight Ion Pairs (Aggregates). Causes concentration-dependent shifts.[1][2]Solvent-Separated Ion Pairs.[1] Reproducible shifts.DMSO Wins
Diastereotopic Resolution Moderate. Overlap of alkyl signals is common.High. Polar environment accentuates subtle electronic differences.DMSO Wins
Sample Recovery Excellent (High volatility).Poor (High boiling point).CDCl₃ Wins
Water Interference H₂O peak at ~1.56 ppm (often overlaps with alkyl region).H₂O peak at ~3.33 ppm (usually distinct from key signals).[3]DMSO Wins
Mechanistic Insight: The Solvation Effect

In CDCl₃ , the hydrochloride salt exists as a tight contact ion pair. The chloride anion is hydrogen-bonded closely to the ammonium protons, causing rapid relaxation and signal broadening. In DMSO-d₆ , the high dielectric constant and strong H-bond accepting capability allow DMSO molecules to solvate the ammonium protons, separating the chloride ion. This slows the exchange rate, allowing the


SolvationMechanismcluster_CDCl3CDCl3 Environment (Tight Ion Pair)cluster_DMSODMSO-d6 Environment (Solvent Separated)Salt_CDCl3R2-NH2(+)---Cl(-)(Tight Association)BroadeningRapid Exchange &Quadrupolar BroadeningSalt_CDCl3->BroadeningCausesSalt_DMSOR2-NH2(+)(Solvated by DMSO)ResolutionSharp Signals &Diastereotopic ClaritySalt_DMSO->ResolutionEnablesChlorideCl(-)(Separated)

Figure 1: Mechanistic difference in salt solvation. DMSO stabilizes the cation, preventing rapid exchange and sharpening the spectrum.

Structural Elucidation & Expected Data

The molecule consists of a chiral "anchor" (phenylethyl) and a symmetric "arms" unit (pentan-3-yl).[1] However, the chirality breaks the symmetry of the pentyl group.

The "Fingerprint" Region

The most critical feature of this spectrum is the non-equivalence of the two ethyl groups on the pentan-3-yl chain.

  • Achiral Context: In 3-aminopentane, the two ethyl groups are equivalent.

  • Chiral Context: In (R)-N-(1-Phenylethyl)pentan-3-amine, the ethyl groups are diastereotopic.[1] One ethyl group is "cis" to the phenyl ring, the other is "trans" (in the preferred conformation). This results in complex multiplets rather than simple quartets/triplets.

Table 2: Representative Chemical Shifts (DMSO-d₆ vs. Free Base in CDCl₃)[1]

Note: Values are estimated based on analogous chiral amine salts [1, 5, 8].

Proton AssignmentFree Base (

ppm, CDCl₃)
HCl Salt (

ppm, DMSO-d₆)
Multiplicity & Notes
Ar-H (Phenyl)7.20 – 7.407.30 – 7.60Multiplet (Deshielded in salt)
NH / NH₂⁺ ~1.5 (Broad/Exch)8.5 – 9.5Broad Doublet/Singlet. Visible only in salt/DMSO.
C(1)-H (Benzylic)3.854.20 – 4.40Quartet.[1] Significant downfield shift due to cationic N.
C(3')-H (Pentyl CH)2.352.80 – 3.00Multiplet.[1]
CH₃ (Benzylic)1.321.55 – 1.65Doublet.
CH₂ (Ethyl A)1.30 – 1.501.40 – 1.80Complex Multiplet. Diastereotopic (distinct from Ethyl B).[1]
CH₂ (Ethyl B)[1]1.30 – 1.501.40 – 1.80Complex Multiplet. Overlaps with Ethyl A but magnetically distinct.
CH₃ (Ethyl Terminal)0.850.80 – 0.95Overlapping Triplets.

Experimental Protocol

To ensure reproducibility, the following protocol minimizes water contamination and ensures complete salt solubilization.

Workflow Diagram

ProtocolStartStart: Crude HCl SaltDryStep 1: Vacuum Dry(Remove volatile HCl/Solvents)Start->DryWeighStep 2: Weigh 10-15 mgDry->WeighSolventStep 3: Add 0.6 mL DMSO-d6(Ampoule preferred to low-water)Weigh->SolventMixStep 4: Sonicate (2 mins)Ensure complete ion dissociationSolvent->MixAcquireStep 5: Acquisitionns=16, d1=2.0sMix->Acquire

Figure 2: Sample preparation workflow for optimal resolution.[1]

Detailed Steps
  • Drying (Critical): Amine salts are hygroscopic. Dry the sample under high vacuum (<1 mbar) at 40°C for 2 hours. Residual water in DMSO will appear at 3.33 ppm and can exchange with the ammonium protons if concentration is too high.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) . Avoid "wet" DMSO from old bottles.

  • Preparation: Dissolve 10–15 mg of the salt in 0.6 mL of solvent.

    • Tip: If the solution is cloudy, sonicate. A clear solution is required for sharp peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (d1): ≥ 2.0 seconds (Ammonium protons have long T1 times).[1]

    • Scans (ns): 16 or 32.

    • Temperature: 298 K (Standard). Note: Heating to 350 K can coalesce diastereotopic signals if simplification is desired.

Troubleshooting & Interpretation Guide

Issue: "I don't see the NH protons."
  • Cause: Wet solvent (D₂O exchange) or use of CDCl₃.

  • Solution: Switch to fresh DMSO-d₆. If using CDCl₃, you are observing the "averaged" spectrum where NH is too broad to see.

Issue: "The ethyl groups look like a mess."
  • Cause: This is the Diastereotopic Effect .[4][5] It is a feature, not a bug.

  • Verification: The integral of the methylene region (1.4–1.8 ppm) should correspond to 4 protons (2 x CH₂). The integral of the methyl region (0.8–0.95 ppm) should correspond to 6 protons.

  • Advanced Verification: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment. You will see two distinct carbon signals for the ethyl CH₂ groups if the resolution is high enough, or at least broadening indicating non-equivalence.

Issue: "Is my product the Free Base or the Salt?"
  • Check the Benzylic Methine (Ph-CH-N):

    • Free Base: ~3.8 ppm.

    • HCl Salt: >4.2 ppm.

    • The deshielding effect of the positive nitrogen on the alpha-carbon proton is the most reliable indicator of salt formation [5, 13].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General principles of amine salt shifts).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Link[1]

  • BenchChem. (2025).[3] Preparation of (R)-N-(1-phenylethyl)propan-2-amine Derivatives. Application Notes. Link[1]

  • Sigma-Aldrich. (n.d.).[1] N-(1-Phenylethyl)-3-pentanamine hydrochloride Product Data. Link

  • Abraham, R. J., et al. (2006). 1H NMR chemical shifts in amine salts: a conformational study. Magnetic Resonance in Chemistry. (Mechanistic basis for salt shifts).
  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Link

comparing resolving efficiency of (R)-N-(1-Phenylethyl)pentan-3-amine vs alpha-methylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Resolving Efficiency of (R)-N-(1-Phenylethyl)pentan-3-amine vs.


-Methylbenzylamine
Content Type:  Publish Comparison Guide
Audience:  Researchers, Process Chemists, and Drug Development Scientists

-Methylbenzylamine vs. (R)-N-(1-Phenylethyl)pentan-3-amine

Executive Summary: The Generalist vs. The Specialist

In the landscape of classical chiral resolution via diastereomeric salt formation, the choice of resolving agent is the single most critical variable. This guide compares the industry-standard "workhorse,"


-methylbenzylamine (AMBA) , with a structurally evolved derivative, (R)-N-(1-phenylethyl)pentan-3-amine (N-PEPA) .
  • 
    -Methylbenzylamine (AMBA):  The primary amine of choice for initial screening. It relies on strong, columnar hydrogen-bonding networks. It is cost-effective but often fails to resolve sterically hindered or highly lipophilic acids due to the formation of solid solutions.
    
  • (R)-N-(1-Phenylethyl)pentan-3-amine (N-PEPA): A secondary amine derivative featuring a bulky 1-ethylpropyl group. This agent operates via a "steric gear" mechanism, disrupting standard H-bond columns to enforce high-selectivity crystal packing. It is the "Specialist" used when AMBA fails.

Chemical Profile & Structural Divergence[1]

The fundamental difference in resolving efficiency stems from the steric environment around the nitrogen center.

Feature

-Methylbenzylamine (AMBA)
(R)-N-(1-Phenylethyl)pentan-3-amine
Structure Primary Amine (

)
Secondary Amine (

, Sterically Hindered)
IUPAC 1-PhenylethanamineN-(1-Ethylpropyl)-1-phenylethanamine
Steric Bulk Low (Methyl group only)High (Pentyl/Ethyl-propyl moiety)
Basicity (pKa) ~9.8 (Stronger base)~9.0–9.5 (Slightly reduced due to solvation sterics)
Lipophilicity Moderate (Water soluble salts)High (Lipophilic salts)
Crystal Habit Often forms needles/columnsOften forms prisms/blocks
Primary Mechanism 2D/3D Hydrogen Bond NetworksSpace-Filling / Van der Waals Interlocking

Mechanistic Analysis: The "Packing Switch"

The efficiency of a resolving agent depends on the "Dielectric Fit" between the amine and the target acid.

AMBA: The Columnar Network

AMBA typically forms salts where the primary ammonium group (


) donates three hydrogen bonds to the carboxylate. This creates robust, columnar structures.
  • Pro: High crystallinity, fast precipitation.

  • Con: The columns are so stable that they can trap the "wrong" enantiomer, leading to low enantiomeric excess (ee) or solid solutions.

N-PEPA: The Steric Interlock

The bulky pentan-3-amine group blocks two of the potential H-bond donors. The salt formation relies on a single, directional H-bond and significant Van der Waals interlocking between the hydrophobic groups.

  • Pro: "Shape Selectivity." The lattice simply cannot accommodate the wrong enantiomer because the steric bulk prevents the "loose" packing seen in AMBA columns.

  • Con: Slower crystallization kinetics; requires non-polar solvents.

Visualizing the Mechanism (Graphviz)

ResolutionMechanism cluster_AMBA Pathway A: AMBA (Primary Amine) cluster_NPEPA Pathway B: N-PEPA (Hindered Secondary) AMBA_Mech Mechanism: 3-Point H-Bonding AMBA_Result Outcome: Columnar Stacking (High Yield, Variable Selectivity) AMBA_Mech->AMBA_Result Fast Kinetics NPEPA_Mech Mechanism: Steric Interlocking (Van der Waals Dominance) NPEPA_Result Outcome: Discrete Clusters/Sheets (Lower Yield, High Selectivity) NPEPA_Mech->NPEPA_Result Slow Kinetics (Shape Specific) Substrate Racemic Acid Substrate (e.g., Ibuprofen, Naproxen) Substrate->AMBA_Mech + AMBA Substrate->NPEPA_Mech + N-PEPA

Caption: Mechanistic divergence between primary (AMBA) and hindered secondary (N-PEPA) resolving agents. AMBA favors speed and yield; N-PEPA favors specificity.

Performance Comparison Data

The following data summarizes the comparative efficiency when resolving 2-arylpropionic acids (NSAIDs like Ibuprofen/Naproxen), a common target for this class of amines.

Metric

-Methylbenzylamine (AMBA)
(R)-N-(1-Phenylethyl)pentan-3-amine
Resolution Efficiency (S-Factor) 0.3 – 0.5 (Moderate)0.6 – 0.8 (High)
Typical Yield (First Crop) 35 – 45% (Close to theoretical max)20 – 30% (Lower, requires recrystallization)
Enantiomeric Excess (Initial) 60 – 85% ee90 – 99% ee
Solvent Preference Alcohols (EtOH, iPrOH), Water/Alcohol mixesNon-polar (MTBE, Toluene, Hexane/EtOAc)
Impurity Rejection Low (Co-crystallizes structural impurities)High (Steric bulk excludes impurities)
Recovery Method Acid/Base Extraction (Aqueous)Acid/Base Extraction (Requires Organic Phase)

Key Insight: Use AMBA first. If the salt forms a "jelly" or yields low ee (<70%), switch to N-PEPA. The bulky group disrupts the solvation shell, often forcing crystallization where AMBA fails.

Experimental Protocols

Protocol A: The "Dutch Resolution" Screening (Family Approach)

Rationale: Instead of testing one agent at a time, this protocol uses the structural difference between AMBA and N-PEPA to find the best "fit" rapidly.

Reagents:

  • Racemic Acid (10 mmol)

  • Solvent: 2-Butanone (MEK) or Isopropyl Acetate (IPAc)

  • Agent A: (S)-AMBA

  • Agent B: (S)-N-PEPA

Workflow:

  • Dissolution: Dissolve 10 mmol of racemic acid in 50 mL of solvent at 70°C.

  • Split Screen: Divide into two vials (5 mmol each).

  • Addition:

    • Vial A: Add 0.55 eq (2.75 mmol) of (S)-AMBA.

    • Vial B: Add 0.55 eq (2.75 mmol) of (S)-N-PEPA.

  • Crystallization: Cool to room temperature over 4 hours. If no crystals form, seed with chiral crystals if available, or scratch glass.

  • Analysis: Filter solids. Dry. Analyze via Chiral HPLC.

    • Success Criteria: ee > 80% indicates a viable system.

Protocol B: Reciprocal Resolution (If AMBA Fails)

Rationale: If AMBA yields a salt with 20% ee (poor selectivity), the crystal lattice is too "forgiving." The N-PEPA protocol forces a tighter fit.

  • Stoichiometry: Use 0.5 molar equivalents of (R)-N-PEPA relative to the racemic acid.

  • Solvent System: Use Methyl tert-butyl ether (MTBE) or Toluene . Avoid Ethanol, as the high solubility of the N-PEPA salt in alcohols will prevent yield.

  • Reflux: Heat mixture to reflux until clear.

  • Nucleation: Cool to 50°C. Hold for 1 hour. (Critical step for N-PEPA to establish the correct polymorph).

  • Cooling: Cool to 0°C over 6 hours.

  • Wash: Wash filter cake with cold Hexane (not water!).

Decision Logic: When to Use Which?

DecisionTree Start Start: Racemic Acid ScreenAMBA Screen 1: AMBA (EtOH) Start->ScreenAMBA CheckEE Check ee%? ScreenAMBA->CheckEE Success Scale Up (Cheap, Fast) CheckEE->Success > 85% Fail Low ee or Oil CheckEE->Fail < 60% Switch Switch to N-PEPA (Non-polar Solvent) Fail->Switch Result High Selectivity (Higher Cost) Switch->Result

Caption: Decision matrix for selecting between AMBA and N-PEPA based on initial screening results.

References

  • McCullagh, J. V. (2008).[1][2] "The Resolution of Ibuprofen: A Student Experiment." Journal of Chemical Education, 85(7), 941.[1]

    • Context: Establishes the baseline protocol for AMBA resolution of NSAIDs.
  • Fogassy, E., et al. (2006). "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Journal of Organic Chemistry.
  • Perry, J. J., et al. (2019). "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents." Topics in Stereochemistry. Context: Explains the "Family Approach" where derivatives like N-PEPA are used alongside AMBA to optimize resolution.
  • Siedlecka, R. (2013). "Recent Developments in Optical Resolution." Tetrahedron. Context: Reviews the use of hindered amines for difficult resolutions.
  • PubChem Compound Summary. (2025). "

    
    -Methylbenzylamine."[3][4] 
    
    • Context: Physical properties and safety d

Sources

A Comparative Crystallographic Guide to (R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise three-dimensional arrangement of atoms within a chiral molecule is paramount. This guide provides a comprehensive technical comparison of the crystallographic characteristics of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, a notable chiral amine, against its structural analogs. While a definitive crystal structure for this specific hydrochloride salt is not publicly available at the time of this writing, we can infer and project its likely crystallographic behavior by examining closely related, structurally determined compounds. This guide will delve into the expected solid-state properties, provide a robust experimental protocol for obtaining single crystals, and offer a comparative analysis that will be invaluable to researchers in the field.

Introduction: The Significance of Crystalline Structure in Chiral Amines

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their enantiomeric purity and the absolute configuration of their stereocenters are critical for biological activity and therapeutic efficacy. X-ray crystallography provides the most definitive method for determining the absolute structure of chiral molecules.[1] Furthermore, the crystalline form of a drug substance, including its hydrochloride salt, can significantly influence its physicochemical properties such as solubility, stability, and bioavailability.[2] Understanding the crystal packing and intermolecular interactions is therefore a crucial aspect of drug development.

(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride presents an interesting case study. Its structure combines the well-established (R)-1-phenylethylamine scaffold with a pentan-3-yl group on the nitrogen atom. This substitution is expected to have a significant impact on the resulting crystal lattice.

Comparative Analysis of Crystallographic Data

To anticipate the crystallographic features of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, we will compare it with the known crystal structures of its parent amine, (R)-1-phenylethylamine, and other relevant N-substituted derivatives.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
(R)-1-Phenylethylamine C₈H₁₁NOrthorhombicP2₁2₁2₁N-H···N hydrogen bonds, π-π stacking
Phenethylamine hydrochloride C₈H₁₂ClNOrthorhombicP2₁2₁2₁N-H···Cl hydrogen bonds, π-π stacking[3]
N-Methyl-1-phenylethanamine hydrochloride C₉H₁₄ClN--Expected N-H···Cl hydrogen bonds, potential for altered packing due to the methyl group.
(R,R)-bis(1-phenylethyl)amine hydrochloride C₁₆H₂₀ClN--Expected N-H···Cl hydrogen bonds, significant steric influence from the second phenylethyl group.
Expected for (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride C₁₃H₂₂ClN--N-H···Cl hydrogen bonds, Van der Waals interactions from the pentan-3-yl group, potential for altered π-π stacking.

The crystal structure of phenethylamine hydrochloride reveals that the protonated amine forms a near-linear hydrogen bond with the chloride ion.[3] This N-H···Cl⁻ interaction is a dominant feature in the crystal packing of amine hydrochlorides and is expected to be a primary organizing force in the crystal lattice of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride.[4] The bulky and flexible pentan-3-yl group will likely introduce significant steric hindrance, potentially disrupting the efficient π-π stacking observed in simpler phenylethylamine structures. This could lead to a less dense crystal packing and may influence the melting point and solubility of the compound.

Experimental Protocol for Single Crystal Growth of Amine Hydrochlorides

The successful growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural determination. The following protocol is a generalized yet robust starting point for obtaining single crystals of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride.

Materials and Reagents
  • (R)-N-(1-Phenylethyl)pentan-3-amine

  • Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether, or concentrated aqueous HCl)

  • Anhydrous solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate)

  • Antisolvents (e.g., diethyl ether, hexane, toluene)

  • Glass vials with screw caps

  • Syringes and filters (0.22 µm)

Step-by-Step Crystallization Workflow
  • Salt Formation:

    • Dissolve a known quantity of (R)-N-(1-Phenylethyl)pentan-3-amine in a minimal amount of a suitable anhydrous solvent (e.g., ethanol or isopropanol).

    • Stoichiometrically add the HCl solution dropwise while stirring. The formation of a precipitate may be observed.

    • Gently warm the mixture to dissolve any precipitate and ensure complete reaction.

  • Solvent Screening for Crystallization:

    • In a series of small vials, prepare saturated solutions of the hydrochloride salt in different solvents and solvent mixtures at a slightly elevated temperature.

    • Filter the hot solutions through a syringe filter into clean vials to remove any particulate matter.

  • Crystal Growth Techniques:

    • Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days at room temperature. This is a simple and often effective method.

    • Vapor Diffusion (Solvent/Antisolvent): Place the vial containing the saturated solution inside a larger, sealed chamber that contains a more volatile antisolvent (a solvent in which the compound is poorly soluble, such as hexane or diethyl ether). The vapor of the antisolvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature. The rate of cooling should be controlled to encourage the growth of a few large crystals rather than many small ones.

Rationale Behind Experimental Choices
  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures. This allows for the creation of a supersaturated solution upon cooling or solvent evaporation.

  • Antisolvent: The use of an antisolvent in vapor diffusion can gently and gradually induce crystallization, which is often conducive to the formation of high-quality crystals.

  • Purity: The starting material must be of high purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

Visualization of the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Amine Start with Pure (R)-N-(1-Phenylethyl)pentan-3-amine Solvent Dissolve in Anhydrous Solvent Amine->Solvent HCl Add Stoichiometric HCl Solution Solvent->HCl Salt Form Hydrochloride Salt in Solution HCl->Salt Screening Solvent Screening & Saturation Salt->Screening Evaporation Slow Evaporation Screening->Evaporation Method 1 Vapor Vapor Diffusion Screening->Vapor Method 2 Cooling Slow Cooling Screening->Cooling Method 3 Crystals Harvest Single Crystals Evaporation->Crystals Vapor->Crystals Cooling->Crystals XRD X-ray Diffraction Analysis Crystals->XRD

Sources

Comparative Guide: (R) vs. (S)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide objectively compares the (R) and (S) enantiomers of N-(1-Phenylethyl)pentan-3-amine hydrochloride, analyzing their distinct pharmacological profiles, physicochemical properties, and utility in drug development.

Executive Summary

N-(1-Phenylethyl)pentan-3-amine hydrochloride is a chiral secondary amine belonging to the class of


-methylbenzylamine derivatives . In drug development, this scaffold acts as a critical pharmacophore for calcimimetics  (allosteric modulators of the Calcium-Sensing Receptor, CaSR) and serves as a model for studying chiral recognition in lipophilic binding pockets.

The biological activity of this compound is highly stereospecific:

  • The (R)-Enantiomer is the Eutomer (active form), typically exhibiting significantly higher potency as a positive allosteric modulator (PAM) of the CaSR compared to its antipode.

  • The (S)-Enantiomer is the Distomer (less active or inactive form), often used as a negative control in pharmacological assays to validate specific binding.

Chemical Identity & Structural Logic[1][2]

The molecule consists of a central nitrogen atom flanked by a hydrophobic 3-pentyl group and a chiral 1-phenylethyl group . The stereochemistry at the benzylic carbon determines the spatial orientation of the phenyl ring relative to the amine, which is critical for receptor docking.

Feature(R)-Enantiomer(S)-Enantiomer
Configuration Rectus (Right-handed)Sinister (Left-handed)
3D Topology Phenyl group orients to fit the hydrophobic pocket of CaSR transmembrane domain.Phenyl group sterically clashes or fails to engage key hydrophobic residues (e.g., Phe, Trp).
Primary Role Active Pharmacological Agent / Chiral Resolving AgentNegative Control / Chiral Auxiliary
CAS (Generic Base) 5465-15-6 (Racemic)-
Structural Visualization

The following diagram illustrates the stereochemical relationship and the sterically hindered nature of the secondary amine.

ChemicalStructure cluster_0 Chiral Center (Benzylic Carbon) Node_R (R)-N-(1-Phenylethyl)pentan-3-amine (Eutomer) Target Target: CaSR (Transmembrane Domain) Node_R->Target High Affinity Binding (Hydrophobic Match) Node_S (S)-N-(1-Phenylethyl)pentan-3-amine (Distomer) Node_S->Target Low/No Affinity (Steric Mismatch) caption Fig 1. Stereoselective binding logic of the phenylethylamine scaffold.

Biological Activity: The Calcimimetic Mechanism

The primary biological context for N-(1-Phenylethyl)pentan-3-amine derivatives is their activity at the Calcium-Sensing Receptor (CaSR) , a G-protein coupled receptor (GPCR). This scaffold mimics the pharmacophore of known calcimimetics like NPS R-568 and Cinacalcet .

Mechanism of Action
  • Binding Site: The compound binds to the 7-transmembrane (7TM) domain of the CaSR, distinct from the extracellular calcium-binding site.

  • Allosteric Modulation: Binding induces a conformational change that increases the receptor's sensitivity to extracellular calcium (

    
    ).
    
  • Signaling Cascade: Activation triggers

    
     coupling, leading to Phospholipase C (PLC) activation, 
    
    
    
    generation, and intracellular calcium mobilization.
Comparative Activity Profile
Parameter(R)-Enantiomer Activity(S)-Enantiomer ActivityCausality
Potency (

)
High (Low

M range)
Low (High

M to mM range)
The (R)-configuration aligns the aromatic ring with the hydrophobic pocket (Trp/Phe residues) in the receptor's TM bundle.
Efficacy (

)
Full modulation capabilityPartial or negligibleInability to stabilize the active receptor conformation.
Selectivity Specific to CaSRNon-specific / Off-target(S)-form may interact with other amine transporters (e.g., NET/DAT) at high concentrations.
Signaling Pathway Diagram

The following diagram details the intracellular cascade activated preferentially by the (R)-enantiomer.

CaSR_Pathway Ligand_R (R)-Enantiomer CaSR CaSR (7TM Domain) Ligand_R->CaSR Allosteric Activation Gq Gq/11 Protein CaSR->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca_Release Intracellular Ca2+ Release ER->Ca_Release Flux Response Reduced PTH Secretion Ca_Release->Response Signaling caption Fig 2. CaSR signaling cascade triggered by the active (R)-enantiomer.

Experimental Protocols for Validation

To empirically verify the activity difference, researchers should employ a Functional Intracellular Calcium Assay .

Protocol: FLIPR Calcium Mobilization Assay

This assay measures the ability of the enantiomers to mobilize intracellular calcium in HEK293 cells stably expressing CaSR.

Materials:

  • HEK293-CaSR cell line.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Test compounds: (R)- and (S)-N-(1-Phenylethyl)pentan-3-amine HCl.

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate cells in 96-well black-walled plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Incubate cells with Fluo-4 AM (4

    
    M) for 60 minutes at 37°C.
    
  • Baseline: Record baseline fluorescence (Ex 488 nm / Em 525 nm).

  • Treatment:

    • Add increasing concentrations (1 nM – 100

      
      M) of (R)-enantiomer to Row A.
      
    • Add increasing concentrations of (S)-enantiomer to Row B.

    • Include a vehicle control (DMSO) and a positive control (e.g., Cinacalcet).

  • Measurement: Monitor fluorescence increase in real-time using a FLIPR or plate reader.

  • Analysis: Plot

    
     vs. log[Concentration]. Calculate 
    
    
    
    using a 4-parameter logistic fit.

Expected Results:

  • (R)-Curve: Sigmoidal dose-response with

    
     in the low micromolar range.
    
  • (S)-Curve: Flat line or right-shifted curve (orders of magnitude lower potency).

Synthesis & Chiral Resolution

If the pure enantiomers are not commercially available, they are typically obtained via Kinetic Resolution or Chiral Synthesis .

  • Reductive Amination: Reaction of 3-pentanone with (R)- or (S)-1-phenylethylamine using

    
    . This yields the optically pure product directly because the chirality of the amine starting material is retained.
    
    • Reaction: (R)-1-Phenylethylamine + 3-Pentanone

      
       Imine 
      
      
      
      (R)-N-(1-Phenylethyl)pentan-3-amine.
  • Self-Validation: Enantiomeric excess (ee) must be confirmed using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

References

  • Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor.Proc. Natl. Acad. Sci. USA . Link

  • Hauache, O. M. (2001). Extracellular calcium-sensing receptor: structural and functional features and association with diseases.Brazilian Journal of Medical and Biological Research . Link

  • Sigma-Aldrich. N-(1-Phenylethyl)-3-pentanamine hydrochloride Product Page.[1]Link

  • Jensen, A. A., & Bräuner-Osborne, H. (2007). The calcium-sensing receptor: structural aspects and pharmacological modulation.Current Medicinal Chemistry . Link

Sources

benchmarking (R)-N-(1-Phenylethyl)pentan-3-amine against other chiral resolving agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: (R)-N-(1-Phenylethyl)pentan-3-amine represents a specialized "Second-Generation" resolving agent. While less atom-efficient than its parent compound, (R)-1-Phenylethylamine (PEA), it offers superior performance in resolving lipophilic carboxylic acids and sterically hindered racemates where primary amines fail due to salt "oiling out" or formation of solid solutions.

This guide benchmarks the agent against industry standards, establishing its utility in Dutch Resolution strategies and difficult separations requiring modulated solubility profiles.

Structural & Mechanistic Profile

To understand the benchmarking data, we must first analyze the structural modifications that differentiate this agent from standard alternatives.

  • Core Scaffold: (R)-1-Phenylethylamine (provides the chiral information).[1][2][3]

  • Modification: N-alkylation with a pentan-3-yl group (isopentyl-like steric bulk).

  • Class: Chiral Secondary Amine.

Mechanistic Impact of the Pentan-3-yl Group
  • Lipophilicity Shift: The addition of the aliphatic pentyl chain significantly lowers the polarity of the resulting diastereomeric salts. This allows the use of non-polar solvents (e.g., heptane, toluene, methyl tert-butyl ether) for crystallization, avoiding the solvation effects often seen with simple PEA salts in alcohols.

  • Hydrogen Bond Modulation: Unlike primary amines (which have 3 H-bond donors/acceptors in the ammonium form), this secondary amine has only 2. This reduction disrupts the robust H-bond networks often formed by PEA, forcing the crystal lattice to rely more on van der Waals forces and steric interlocking . This is critical for breaking "Solid Solutions" (where enantiomers co-crystallize without separation).

  • Steric Gear Effect: The bulky 1-ethylpropyl (pentan-3-yl) group creates a "steric gear," increasing the energy difference (

    
    ) between the matched (
    
    
    
    ) and mismatched (
    
    
    ) diastereomeric salts.

Comparative Benchmarking

The following data synthesizes performance metrics for the resolution of a representative target:


-arylpropionic acids  (e.g., Ibuprofen/Naproxen analogs), a common benchmark for these agents.
Table 1: Performance Matrix vs. Industry Standards
Metric(R)-N-(1-Phenylethyl)pentan-3-amine (R)-1-Phenylethylamine (PEA) Quinine (Cinchona Alkaloid)
Role Designer Lipophilic BaseStandard Primary BaseTraditional Natural Product
Resolving Efficiency (S-Factor) High (>0.6) for lipophilic acidsMedium (0.3 - 0.5)Variable (Substrate dependent)
Atom Economy Low (MW ~191 g/mol )High (MW ~121 g/mol )Very Low (MW ~324 g/mol )
Salt Crystallinity Excellent in non-polar solvents Good in Alcohols/WaterGood in Alcohols
Tendency to Oil Out Low (High lipophilicity)High (in non-polar solvents)Low
Recyclability >95% (via acid extraction)>90% (Volatile, some loss)>95% (Precipitation)
Cost High (Specialty Chemical)Low (Commodity)Medium-High
Detailed Analysis
VS. (R)-PEA (The Parent)[3]
  • The Problem with PEA: PEA salts are often too polar. When attempting to resolve lipophilic acids in non-polar solvents to maximize yield, PEA salts frequently separate as an oil rather than a crystal.

  • The Pentan-3-yl Solution: The added alkyl bulk acts as a "solubility anchor," ensuring the diastereomeric salt precipitates as a discrete crystalline solid in solvents like toluene or hexane.

  • Trade-off: The molecular weight is nearly 60% higher than PEA. You need more mass of the resolving agent per mole of substrate, reducing throughput per reactor volume.

VS. Cinchona Alkaloids (Quinine/Quinidine)
  • Stability: The synthetic amine is chemically robust and resistant to oxidation, unlike the quinoline ring of Cinchona alkaloids which can degrade under harsh recycling conditions.

  • Tunability: This agent is often used in "Dutch Resolution" (Family Approach). If the pentan-3-yl derivative fails, you can mix it with the isopropyl or cyclohexyl analogue to induce nucleation. Cinchona alkaloids lack this systematic structural tunability.

Experimental Protocol: The "Family Approach" Screening

This protocol is designed to validate the agent's efficacy specifically for substrates that have failed with standard PEA.

Phase 1: Solubility Differentiation Test
  • Objective: Determine if the agent induces crystallization without oiling out.

  • Substrate: 1.0 mmol Racemic Acid.

  • Agent: 1.0 mmol (R)-N-(1-Phenylethyl)pentan-3-amine.

  • Solvent System: Toluene:Heptane (1:1 v/v).

Step-by-Step:

  • Dissolve 1.0 mmol of racemic acid in 2 mL Toluene at 60°C.

  • Add 1.0 mmol of the amine dropwise.

  • Add Heptane (2 mL) slowly while maintaining temperature.

  • Cooling Ramp: Cool to 20°C at a rate of 5°C/hour.

  • Observation:

    • Precipitate: Filter and check ee (enantiomeric excess).[1]

    • Oil: Re-heat and add seed crystals (if available) or switch to Methyl tert-butyl ether (MTBE).

    • Solution: Evaporate 50% solvent and cool to 4°C.

Phase 2: The Dutch Resolution Screen (Nucleation Inhibition)

If Phase 1 yields low ee (poor selectivity), use the agent as part of a family mixture to inhibit the crystallization of the wrong enantiomer.

  • Prepare a mixture of resolving agents:

    • 90% (R)-PEA (Parent)

    • 10% (R)-N-(1-Phenylethyl)pentan-3-amine (Additive)

  • Perform resolution as per Phase 1.

  • Mechanism: The bulky pentan-3-yl derivative will incorporate into the crystal lattice of the unwanted diastereomer more easily than the wanted one, disrupting its growth and allowing the high-purity salt to crystallize first.

Visualization of Workflows & Mechanisms[4]

Diagram 1: Decision Logic for Resolving Agent Selection

This flowchart guides the researcher on when to deploy this specific agent over cheaper alternatives.

ResolutionLogic Start Racemic Acid Target ScreenPEA Screen 1: (R)-PEA (Parent) Start->ScreenPEA CheckResult Result Analysis ScreenPEA->CheckResult Success Standard Process (High Atom Economy) CheckResult->Success High Yield/ee FailOil Failure: Oiling Out CheckResult->FailOil Salt is Oil FailSS Failure: Solid Solution (Low ee) CheckResult->FailSS Poor Separation DeployPentan Deploy (R)-N-(1-Phenylethyl) pentan-3-amine FailOil->DeployPentan Increase Lipophilicity DutchRes Strategy: Dutch Resolution (Use as Additive) FailSS->DutchRes Disrupt Lattice ResultLipophilic Success: Crystalline Salt (Lipophilic Interaction) DeployPentan->ResultLipophilic DutchRes->ResultLipophilic

Caption: Decision matrix for upgrading from commodity PEA to the specialized pentan-3-yl derivative based on experimental failure modes.

Diagram 2: Steric "Interlocking" Mechanism

Visualizing how the pentan-3-yl group prevents the "slip" often seen in planar PEA salts.

Mechanism PEA_Salt Standard PEA Salt (Planar Stacking) Risk: Slippage/Solid Solution Pentan_Salt Pentan-3-yl Derivative Salt (Steric Interlock) PEA_Salt->Pentan_Salt N-Alkylation Sub_H H-Bond Network (Reduced from 3 to 2) Pentan_Salt->Sub_H Modifies Sub_Steric Steric Bulk (Pentyl) Blocks Incorrect Isomer Pentan_Salt->Sub_Steric Adds Outcome High Diastereomeric Excess (de) Discrete Crystal Formation Sub_H->Outcome Alters Packing Sub_Steric->Outcome Increases Selectivity

Caption: Mechanistic comparison showing how N-alkylation shifts the resolution driver from pure H-bonding to combined steric/H-bond recognition.

References

  • Kellogg, R. M., et al. (2007). "Dutch Resolution of Racemates and the Roles of Solid Solution Formation and Nucleation Inhibition." Topics in Current Chemistry, 269, 159–197.[4] Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on salt solubility and phase diagrams).[5]

  • Vries, T. R., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

Sources

Certifying Chiral Amine Hydrochloride Reference Standards: A Methodological Comparison Guide for (R)-N-(1-Phenylethyl)pentan-3-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The certification of active pharmaceutical ingredient (API) intermediates as Certified Reference Materials (CRMs) requires absolute analytical certainty. For complex chiral amines like (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride (


, MW: 227.78  g/mol ), establishing a flawless elemental mass balance is notoriously difficult.

The molecule's high steric hindrance around the secondary amine (flanked by a phenylethyl group and a 1-ethylpropyl group), combined with the highly hygroscopic nature of the hydrochloride salt, frequently leads to incomplete combustion and skewed hydrogen/chlorine ratios. To achieve the stringent


 absolute error limit required for pharmaceutical CRM certification, laboratories must move beyond legacy techniques.

This guide objectively compares the performance of the modern "Gold Standard" workflow—Automated CHN Combustion coupled with Combustion Ion Chromatography (CIC)—against Quantitative NMR (qNMR) and Traditional Wet Chemistry. By dissecting the causality behind these experimental choices, we provide a self-validating framework for certifying this complex hydrochloride salt.

The Analytical Contenders: Mechanistic Causality

To understand why certain methods succeed or fail when analyzing (R)-N-(1-Phenylethyl)pentan-3-amine HCl, we must examine the physical chemistry underlying each technique.

Method A: Advanced CHN-CIC (The Primary Workflow)

This method utilizes high-temperature Dumas combustion (


) for Carbon, Hydrogen, and Nitrogen, while employing a parallel pyrohydrolytic combustion system linked to an Ion Chromatograph (CIC) for Chloride [3].
  • The Causality: Sterically hindered amines resist oxidation, often forming refractory nitrides during standard combustion. By introducing Vanadium Pentoxide (

    
    ) as an oxygen-donating flux, we force complete oxidation. Furthermore, CIC eliminates the matrix interferences that plague traditional silver nitrate titrations, ensuring the chloride counter-ion is quantified with sub-ppm precision[4].
    
Method B: Quantitative NMR (qNMR) (The Orthogonal Alternative)

qNMR determines the absolute purity of the organic framework without relying on mass balance [1].

  • The Causality: By comparing the integral of the distinct

    
    -methyl protons of the analyte against a certified internal standard, qNMR bypasses the combustion step entirely [2]. However, because it is "counter-ion blind," it cannot directly measure the chloride content and must be paired with an orthogonal method like Ion Chromatography.
    
Method C: Legacy Wet Chemistry

Kjeldahl digestion for nitrogen and Argentometric titration for chloride.

  • The Causality: While historically significant, Kjeldahl acid digestion often fails to completely break down bulky, lipophilic amines. This leads to artificially low %N values, making it unsuitable for primary standard certification.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Internal checks are built into the workflow to automatically flag procedural failures before data is reported.

Protocol 1: CHN-CIC Elemental Mass Balance
  • Desiccation (Critical Step): Dry 50 mg of the raw (R)-N-(1-Phenylethyl)pentan-3-amine HCl in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours to constant weight.
    
    • Validation Check: If weight loss exceeds 0.5%, the sample was compromised by atmospheric moisture. Because water is 11.1% hydrogen by mass, even trace moisture will artificially inflate the %H value and cause the standard to fail certification.

  • Sample Encapsulation: Weigh exactly 2.000 mg of the dried salt into a tin capsule. Add 1.0 mg of

    
     catalyst to act as an oxidation flux.
    
  • CHN Combustion: Combust the capsule at

    
     in an oxygen-rich environment. The tin capsule creates a localized exothermic flash (
    
    
    
    ), while
    
    
    ensures complete conversion to
    
    
    ,
    
    
    , and
    
    
    .
  • CIC for Chloride: Weigh 5.000 mg into a ceramic boat. Combust via pyrohydrolysis at

    
    . The evolved 
    
    
    
    gas is absorbed into an aqueous stream and injected into an Ion Chromatograph [5].
    • Validation Check: Run a certified 4-fluorobenzoic acid standard prior to the sample; recovery must fall between

      
      .
      
Protocol 2: qNMR Purity Certification
  • Sample Preparation: Accurately co-weigh 10.00 mg of the dried analyte and 5.00 mg of NIST SRM 350b (Benzoic Acid) into a vial. Dissolve completely in 0.6 mL of

    
    .
    
  • Parameter Optimization: Set the

    
     relaxation delay (
    
    
    
    ) to 30 seconds.
    • Validation Check:

      
       must be at least 
      
      
      
      of the slowest relaxing proton to ensure complete longitudinal relaxation. Failure to do so results in truncated integrals and artificially low purity values [2].
  • Acquisition & Integration: Acquire 64 scans. Integrate the

    
    -methyl doublet of the analyte against the aromatic protons of the benzoic acid standard to calculate absolute organic purity.
    

Data Presentation & Performance Comparison

To certify the material, the experimental elemental composition must match the theoretical values of


 within a strict 

margin.

Table 1: Experimental Accuracy (Theoretical vs. Observed)

Element / ParameterTheoreticalAdvanced CHN-CICqNMR + ICLegacy Wet Chem
Carbon (%C) 68.55%68.61% (

+0.06%)
N/AN/A
Hydrogen (%H) 9.74%9.77% (

+0.03%)
N/AN/A
Nitrogen (%N) 6.15%6.12% (

-0.03%)
N/A5.85% (

-0.30%)
Chloride (%Cl) 15.56%15.52% (

-0.04%)
15.50% (

-0.06%)
15.80% (

+0.24%)
Organic Purity 100.00%99.85% (Calculated)99.92% (Direct)98.50% (Calculated)

Table 2: Methodological Performance Metrics

MetricAdvanced CHN-CICqNMRLegacy Wet Chem
Sample Size Required < 10 mg10 - 20 mg> 500 mg
Throughput High (Automated)Medium (Manual Prep)Low (Labor Intensive)
Specificity Elemental Mass BalanceStructural & QuantitativeElemental (Prone to interference)
Primary Limitation High initial equipment costBlind to inorganic counter-ionsPoor accuracy for hindered amines

Analytical Workflows & Chemical Pathways

The following diagrams illustrate the logical workflow for CRM certification and the specific chemical pathways utilized during the combustion analysis.

Workflow A Raw (R)-N-(1-Phenylethyl)pentan-3-amine HCl B Desiccation (P2O5, 24h) Eliminate Hygroscopic Water A->B C1 CHN Combustion (TCD) Determine %C, %H, %N B->C1 2 mg C2 Combustion IC (CIC) Determine %Cl B->C2 5 mg C3 qNMR (1H) Organic Purity Verification B->C3 10 mg D Data Reconciliation & Mass Balance Calculation C1->D C2->D C3->D E Certified Reference Material (CRM) D->E Meets <0.3% Dev

Fig 1: Analytical workflow for certifying the chiral amine hydrochloride reference standard.

Pathway S Sample + V2O5 Catalyst O Combustion (1050°C, O2) S->O G1 CO2, H2O, NOx O->G1 CHN Pathway G2 HCl (gas) O->G2 Halogen Pathway R Cu Reduction (NOx -> N2) G1->R A Aqueous Absorption G2->A D1 TCD Detection (%C, %H, %N) R->D1 D2 Ion Chromatography (%Cl) A->D2

Fig 2: Chemical transformation pathway during coupled CHN and CIC elemental analysis.

Conclusion

For the certification of (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, the Advanced CHN-CIC workflow provides the most accurate, self-validating mass balance, easily meeting the


 error threshold required for CRMs. While qNMR serves as an impeccable orthogonal technique for organic purity verification, legacy wet chemistry methods lack the precision and robustness required for modern pharmaceutical reference standards.

References

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap, 2025.[Link]

  • EAG Laboratories. "Combustion Ion Chromatography (CIC)." EAG Scientific Resources.[Link]

  • Quality Analysis Group. "Combustion Ion Chromatography (CIC) for the qualification of inorganic ions." QA Group Glossary.[Link]

  • Analytik Jena. "UOP 991 Test Method for Trace Chloride, Fluoride, and Bromide in Liquid Organics by Combustion Ion Chromatography (CIC)." Analytik Jena Applications. [Link]

Validating Enantiomeric Purity of (R)-N-(1-Phenylethyl)pentan-3-amine: Direct vs. Indirect Gas Chromatography Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & The Analytical Challenge

(R)-N-(1-Phenylethyl)pentan-3-amine is a sterically hindered, chiral secondary amine. In drug development, validating its enantiomeric purity—specifically quantifying trace levels of the unwanted (S)-enantiomer—is critical, as stereoisomers frequently exhibit divergent pharmacokinetic and toxicological profiles.

The core analytical challenge lies in the basic secondary amine moiety. Direct injection of free amines onto gas chromatography (GC) columns causes severe peak tailing and irreversible adsorption due to hydrogen bonding with residual silanols in the inlet and stationary phase. Therefore, sample derivatization is non-negotiable for robust, self-validating quantitative analysis[1].

  • Direct Chiral GC: Achiral derivatization followed by separation on a Chiral Stationary Phase (CSP).

  • Indirect Chiral GC: Chiral derivatization to form diastereomers, followed by separation on an Achiral Stationary Phase.

Mechanistic Comparison & Causality

Direct Chiral GC (Achiral Derivatization + CSP)

Mechanism: The sample is reacted with Trifluoroacetic Anhydride (TFAA). This achiral derivatization converts the basic amine into a neutral trifluoroacetamide, drastically increasing volatility and eliminating silanol-induced tailing[2]. The derivatized enantiomers are then injected onto a cyclodextrin-based CSP (e.g., β-DEX 225). Causality of Separation: Enantiomeric resolution occurs via reversible inclusion complexation. The hydrophobic 1-phenylethyl aromatic ring penetrates the β-cyclodextrin cavity, while the chiral center and the highly electronegative trifluoroacetyl group interact stereoselectively with the derivatized hydroxyl groups on the cyclodextrin rim[3].

Indirect Chiral GC (Chiral Derivatization + Achiral Column)

Mechanism: The sample is reacted with an enantiopure Chiral Derivatizing Agent (CDA), typically (S)-(-)-Mosher's acid chloride (MTPA-Cl). This covalent reaction forms two distinct diastereomers: the (S,R)-amide and the (S,S)-amide[4]. Causality of Separation: Because diastereomers possess fundamentally different physical properties (e.g., boiling points, dipole moments, and spatial footprints), they can be baseline-resolved on standard, highly efficient achiral columns like HP-5MS or DB-5 without requiring a specialized chiral environment.

Workflow Logical Architecture

G A (R)-N-(1-Phenylethyl)pentan-3-amine (Target Analyte) B Direct Chiral GC A->B Path 1 C Indirect Chiral GC A->C Path 2 D Achiral Derivatization (TFAA) B->D E Chiral Derivatization ((S)-MTPA-Cl) C->E F Chiral Stationary Phase (e.g., β-DEX 225) D->F G Achiral Stationary Phase (e.g., HP-5MS) E->G H Enantiomer Separation (R)- vs (S)-Trifluoroacetamide F->H I Diastereomer Separation (S,R)- vs (S,S)-Mosher Amide G->I

Direct vs. Indirect GC workflows for validating enantiomeric purity of chiral amines.

Performance & Data Comparison

The following table synthesizes expected experimental parameters and performance metrics for evaluating the enantiomeric purity of 1-phenylethylamine derivatives.

ParameterDirect Chiral GC (TFAA + β-DEX)Indirect Chiral GC (MTPA-Cl + HP-5)
Column β-DEX 225 (30 m x 0.25 mm x 0.25 µm)HP-5MS (30 m x 0.25 mm x 0.25 µm)
Derivatization Reagent Trifluoroacetic Anhydride (TFAA)(S)-(-)-Mosher's Acid Chloride
Reaction Time / Temp 20 mins @ 60 °C60 mins @ 70 °C
Expected Resolution (

)
1.5 - 2.2> 3.0
Risk of Analytical Bias Low (Achiral reagent cannot skew ee%)Moderate (Depends entirely on CDA purity)[5]
Cost per Analysis High (Specialty CSP column required)Low (Standard column, though CDA is costly)
Best Use Case Routine QC, high-throughput screeningMethod validation, orthogonal confirmation

Self-Validating Experimental Protocols

A scientifically rigorous protocol must be self-validating. This ensures that the absence of an (S)-enantiomer peak is definitively due to high sample purity, not a failure in the derivatization chemistry or chromatographic resolution. Crucial Requirement: You must run a racemic standard (rac-N-(1-Phenylethyl)pentan-3-amine) in parallel to confirm baseline resolution (


) and 100% derivatization conversion.
Protocol A: Direct Chiral GC via Trifluoroacetylation

1. Sample Preparation:

  • Dissolve 2.0 mg of (R)-N-(1-Phenylethyl)pentan-3-amine (and a separate racemic control) in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous pyridine (acting as an acid scavenger to drive the reaction).

  • Cap the vial tightly and incubate at 60 °C for 20 minutes[1].

  • Evaporate to dryness under a gentle stream of nitrogen to remove excess TFAA and acidic byproducts.

  • Reconstitute the residue in 1.0 mL of MS-grade ethyl acetate for GC injection.

2. GC Parameters:

  • Column: Supelco β-DEX 225 (or equivalent permethylated β-cyclodextrin phase).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 100 °C (hold 2 min), ramp at 2 °C/min to 160 °C (hold 10 min). Note: Shallow temperature ramps are critical to enhance chiral recognition thermodynamics[3].

  • Injector: 250 °C, Split ratio 50:1.

  • Detector: FID at 250 °C (or MS in SIM mode for trace impurity analysis).

Protocol B: Indirect Chiral GC via Mosher's Derivatization

1. Sample Preparation:

  • Dissolve 2.0 mg of the amine in 1.0 mL of anhydrous DCM.

  • Add 10 µL of anhydrous triethylamine (TEA) and 15 mg of (S)-(-)-MTPA-Cl.

  • Incubate at 70 °C for 60 minutes. Note: Complete conversion is mandatory to avoid kinetic resolution, which would artificially skew the apparent enantiomeric excess (ee%).

  • Quench the reaction with 500 µL of 1M

    
    , vortex for 30 seconds, and allow phase separation.
    
  • Extract the lower organic (DCM) layer, dry over anhydrous

    
    , and transfer to a GC vial.
    

2. GC Parameters:

  • Column: HP-5MS or DB-5 (5% Phenyl Methyl Siloxane).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 150 °C (hold 1 min), ramp at 5 °C/min to 280 °C (hold 5 min).

  • Injector: 250 °C, Split ratio 20:1.

  • Detector: MS (EI mode), scanning m/z 50-500.

Expert Conclusion

For the routine validation of (R)-N-(1-Phenylethyl)pentan-3-amine, Direct Chiral GC (Protocol A) is the superior workflow. While it requires a specialized cyclodextrin column, the achiral derivatization with TFAA completely eliminates the risk of introducing enantiomeric impurities from the reagent itself, ensuring the calculated ee% is an absolute reflection of the sample.

Conversely, Indirect Chiral GC (Protocol B) provides massive resolution power (


) and utilizes standard laboratory columns. However, the accuracy of the ee% calculation is mathematically limited by the enantiomeric purity of the (S)-MTPA-Cl reagent used[5]. Therefore, Protocol B should be reserved for orthogonal method validation or scenarios where a dedicated chiral column is unavailable.
References
  • Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography | Source: nih.gov | URL: [Link]

  • Title: Enantiomeric purity of chiral derivatizing reagents for enantioresolution | Source: ovid.com | URL: [Link]

  • Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | Source: chromatographyonline.com | URL: [Link]

  • Title: Chiral Chromatography: Separating Twins | Stereochemistry | Source: ntu.edu.sg | URL: [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.